molecular formula C14H12O4 B11870633 Phenyl 2-hydroxy-5-methoxybenzoate

Phenyl 2-hydroxy-5-methoxybenzoate

Katalognummer: B11870633
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: GSKOHURUSAKKMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 2-hydroxy-5-methoxybenzoate is a synthetic aromatic ester with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . This compound is structurally characterized by a salicylate (2-hydroxybenzoate) backbone, a framework known for diverse biological activity, which is further modified with a methoxy group at the 5-position and a phenyl ester moiety. As a building block in organic synthesis, researchers can utilize its phenolic hydroxyl and ester functional groups for further chemical transformations to create novel derivatives for structure-activity relationship (SAR) studies. Although specific biological data for Phenyl 2-hydroxy-5-methoxybenzoate is limited, its structural similarity to other salicylic acid derivatives underpins its research value. Salicylic acid and its derivatives have demonstrated promise in anticancer research, with studies showing they can induce apoptosis and reduce the growth of colon cancer cells, such as HT-29 and HCT-116 . The phenethyl ester analog of 2-hydroxy-5-methoxybenzoate is a documented chemical entity, suggesting this compound is a viable intermediate in medicinal chemistry campaigns . Researchers are exploring such compounds as potential inhibitors of molecular targets like BCL-2, which is overexpressed in various cancers, to develop new therapeutic agents . This product is intended for research purposes in laboratory settings only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H12O4

Molekulargewicht

244.24 g/mol

IUPAC-Name

phenyl 2-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C14H12O4/c1-17-11-7-8-13(15)12(9-11)14(16)18-10-5-3-2-4-6-10/h2-9,15H,1H3

InChI-Schlüssel

GSKOHURUSAKKMP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Structural and Synthetic Profiling of Phenyl 2-Hydroxy-5-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and complex organic synthesis increasingly rely on precisely tuned aromatic building blocks, understanding the structural and electronic nuances of these molecules is paramount. Phenyl 2-hydroxy-5-methoxybenzoate (CAS: 10268-66-3) is a highly functionalized salicylate ester that serves as a critical intermediate in chemical biology and medicinal chemistry. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and the advanced catalytic methodologies required for its synthesis.

Molecular Architecture & Chemical Structure

The chemical identity of phenyl 2-hydroxy-5-methoxybenzoate is defined by its highly substituted aromatic core. Its SMILES string is COC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2.

The molecule is constructed from three primary functional domains, each contributing specific physicochemical behaviors:

  • The Salicylate Core (2-Hydroxybenzoate): The presence of a hydroxyl group at the ortho position (C2) relative to the ester carbonyl dictates the molecule's primary conformational state.

  • The C5 Methoxy Group (-OCH₃): Acting as an electron-donating group (EDG) via resonance, this moiety significantly alters the electron density of the aromatic ring.

  • The Phenyl Ester Linkage: Unlike aliphatic esters, phenyl esters possess unique hydrolytic profiles due to the stability of the phenoxide leaving group.

Structure Core Phenyl 2-hydroxy-5-methoxybenzoate Central Scaffold Benzoate Benzoate Core (Aromatic Ring A) Core->Benzoate Hydroxyl C2 - Hydroxyl Group (-OH) Intramolecular H-Bonding Benzoate->Hydroxyl Position 2 Methoxy C5 - Methoxy Group (-OCH3) Electron Donating Benzoate->Methoxy Position 5 Ester Ester Linkage (-COO-) Hydrolyzable Bond Benzoate->Ester C1 Carboxyl Hydroxyl->Ester H-Bond Stabilization Phenyl Phenyl Ring (Aromatic Ring B) Ester->Phenyl O-Linked

Fig 1: Structural deconstruction of phenyl 2-hydroxy-5-methoxybenzoate.

Mechanistic Insights: Causality of Structure
  • Conformational Locking via Hydrogen Bonding: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction locks the benzoate ring into a planar conformation, masking the polar hydroxyl group from the surrounding solvent. Consequently, this structural feature artificially increases the molecule's lipophilicity (LogP), a critical factor in membrane permeability for drug design.

  • Hydrolytic Stability Tuning: The C5-methoxy group is not merely a structural appendage; it actively modulates the reactivity of the ester. Research into related cycloSaligenyl prodrugs demonstrates that electron-donating groups at the C5 position stabilize the phenol ester bond, thereby decreasing the rate of hydrolysis compared to unsubstituted or halogen-substituted analogs (1)[1].

Physicochemical Profile

To facilitate experimental design, the core quantitative data for phenyl 2-hydroxy-5-methoxybenzoate is summarized below. These predicted values guide solvent selection and purification strategies (2)[2].

PropertyValue
IUPAC Name Phenyl 2-hydroxy-5-methoxybenzoate
CAS Registry Number 10268-66-3
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Predicted Density 1.3 ± 0.1 g/cm³
Predicted Boiling Point 387.6 ± 27.0 °C at 760 mmHg
Predicted Flash Point 146.8 ± 17.2 °C

Synthetic Methodologies

Synthesizing phenyl esters from electron-rich salicylic acids presents a unique thermodynamic challenge. Phenols are inherently poor nucleophiles due to the delocalization of their oxygen lone pair into the aromatic ring. Therefore, direct acid-catalyzed Fischer esterification is highly inefficient.

Method A: Steglich Esterification (Classical Route)

To overcome the poor nucleophilicity of phenol, the carboxylic acid must be heavily activated. Using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) allows for the formation of a highly reactive O-acylisourea intermediate. DMAP acts as a superior acyl transfer catalyst, forming an N-acylpyridinium species that the weak phenol nucleophile can successfully attack.

Method B: Pd(II)-Catalyzed Oxidative Alkoxycarbonylation (Advanced Route)

For late-stage functionalization, modern synthesis relies on transition-metal catalysis. A breakthrough method involves the Pd(II)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives using carbon monoxide (CO) and alcohols/phenols (3)[3].

  • Causality of the Catalyst: The 2-phenoxypyridine acts as a bidentate directing group, anchoring the Pd(II) center in close proximity to the ortho C-H bond, forcing regioselective C-H activation.

  • Carbonylation Logic: CO inserts into the resulting Pd-C bond to form an acyl-palladium intermediate, which is subsequently intercepted by phenol. Cu(OAc)₂ is employed as a terminal oxidant to regenerate the active Pd(II) species from Pd(0), closing the catalytic cycle.

Experimental Protocol: Pd-Catalyzed Synthesis

The following protocol outlines a self-validating system for the synthesis of phenyl 2-hydroxy-5-methoxybenzoate via Pd-catalysis. The inclusion of in-process controls (TLC/LC-MS) ensures the reaction causality is monitored in real-time.

SynthesisWorkflow Start Start: Substrate Preparation (2-Phenoxypyridine + Phenol) Catalyst Catalyst Loading 10 mol% Pd(OAc)2 + Cu(OAc)2 Start->Catalyst Atmosphere Atmosphere Exchange CO / O2 (1 atm) Catalyst->Atmosphere Reaction Thermal Activation 100°C, 12-24 hours Atmosphere->Reaction Monitoring In-Process Control TLC / LC-MS Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Solvent Extraction (EtOAc) Monitoring->Workup Complete Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product Pure Phenyl 2-hydroxy- 5-methoxybenzoate Purification->Product

Fig 2: Experimental workflow for Pd(II)-catalyzed oxidative alkoxycarbonylation.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-phenoxypyridine derivative (0.2 mmol), phenol (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 10 mol%), and Cu(OAc)₂ (72.5 mg, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube and purge the atmosphere by evacuating and backfilling with a CO/O₂ gas mixture (via balloon) three times. Caution: CO is highly toxic; perform strictly inside a certified fume hood.

  • Solvent Addition & Heating: Inject anhydrous solvent (e.g., DMF or Toluene, 2.0 mL) via syringe. Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • In-Process Monitoring: After 12 hours, sample 10 µL of the mixture, dilute with ethyl acetate, and analyze via LC-MS or TLC (Hexane:EtOAc 4:1). The disappearance of the starting material validates the efficiency of the C-H activation step.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield pure phenyl 2-hydroxy-5-methoxybenzoate.

References

  • Guidechem.10268-66-3 Phenyl 2-hydroxy-5-methoxybenzoate - Chemical Dictionary.
  • Liu, B., Jiang, H., & Shi, B. (2014).Pd(II)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives with CO and alcohols. Organic & Biomolecular Chemistry (RSC Publishing), 12, 2538.
  • National Institutes of Health (PMC).Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons.
  • National Institutes of Health (PMC).New Application of cycloSaligenyl Prodrugs Approach for the Delivery of Fosfoxacin Derivatives in Mycobacteria.

Sources

Phenyl 2-hydroxy-5-methoxybenzoate: In Vitro Mechanism of Action, Prodrug Kinetics, and Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Researchers.

Executive Summary & Pharmacological Identity

Phenyl 2-hydroxy-5-methoxybenzoate (CAS 10268-66-3) is a synthetic phenyl ester derivative of 5-methoxysalicylic acid. Structurally analogous to phenyl salicylate (salol), this compound is fundamentally a highly lipophilic prodrug. In its intact esterified form, it exhibits negligible direct target engagement due to steric hindrance at the esterified carboxylate group, which is critical for binding to cyclooxygenase (COX) active sites.

Its in vitro and in vivo pharmacological efficacy relies entirely on its enzymatic hydrolysis into two distinct moieties: 5-methoxysalicylic acid (the primary active pharmacophore) and phenol . Understanding this biphasic activation is critical; assaying the parent compound in cell-free, esterase-deficient biochemical screens will inevitably yield false-negative results.

Prodrug Activation: The Esterase Hydrolysis Mechanism

To evaluate this compound in vitro, researchers must account for its prodrug kinetics. The ester bond of Phenyl 2-hydroxy-5-methoxybenzoate is highly stable in standard aqueous buffers but is rapidly cleaved by carboxylesterases (CES1 and CES2).

Mechanistic Causality: In a physiological or properly simulated in vitro environment, the ester bond undergoes a nucleophilic attack by the catalytic serine residue within the CES active site. This forms a transient acyl-enzyme intermediate, releasing phenol. Subsequent hydrolysis of this intermediate liberates 5-methoxysalicylic acid. Because CES enzymes are predominantly localized in the endoplasmic reticulum of hepatic and intestinal cells, in vitro assays must either utilize competent cell lines (e.g., Caco-2, HepG2) or be supplemented with Human Liver Microsomes (HLM) to initiate the pharmacological cascade [1].

Hydrolysis Prodrug Phenyl 2-hydroxy-5-methoxybenzoate (Inactive Prodrug) CES Carboxylesterase (CES1/2) Microsomal Enzymes Prodrug->CES Enzymatic Hydrolysis Metabolite1 5-Methoxysalicylic Acid (Active COX-1 Inhibitor) CES->Metabolite1 Ester Cleavage Metabolite2 Phenol (Metabolic Byproduct) CES->Metabolite2 Ester Cleavage

Fig 1: Prodrug hydrolysis pathway of Phenyl 2-hydroxy-5-methoxybenzoate via carboxylesterases.

Mechanism of Action: COX-1 Inhibition by 5-Methoxysalicylic Acid

Once liberated, 5-methoxysalicylic acid acts as a targeted, competitive inhibitor of Cyclooxygenase-1 (COX-1 / PTGS1).

Structural Biology & Target Engagement: The active metabolite shares a high degree of structural and functional homology with triflusal, a well-documented antithrombotic agent. 5-methoxysalicylic acid enters the hydrophobic channel of the COX-1 homodimer. The free carboxylate group (unmasked by esterase cleavage) forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the active site, while the methoxy substitution at the 5-position enhances lipophilic interactions within the channel.

By obstructing this channel, the metabolite prevents the oxygenation of arachidonic acid into Prostaglandin G2 (PGG2) and its subsequent peroxidase-driven conversion into Prostaglandin H2 (PGH2). This upstream blockade effectively starves downstream synthases, halting the production of Thromboxane A2, thereby exerting potent anti-platelet and anti-inflammatory effects, as validated in [1].

COX1_Pathway AA Arachidonic Acid (Substrate) COX1 Cyclooxygenase-1 (COX-1) Enzyme Active Site AA->COX1 Binds Hydrophobic Channel PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Thromboxane Thromboxane A2 (Platelet Aggregation) PGH2->Thromboxane Downstream Synthesis Inhibitor 5-Methoxysalicylic Acid Inhibitor->COX1 Competitive Inhibition

Fig 2: Mechanism of COX-1 inhibition by the active metabolite 5-methoxysalicylic acid.

Quantitative Data Summary

The following table summarizes the in vitro bioactivity of the active metabolite (5-methoxysalicylic acid) against COX-1, benchmarked against known controls [1, 2].

Compound StateTargetAssay TypeIC50 / Inhibition EfficacyMechanism
5-Methoxysalicylic Acid COX-1 (Ovine)Fluorometric~40% inhibition at 100 µMCompetitive Inhibitor
Triflusal (Positive Control)COX-1 (Ovine)FluorometricIC50 ~ 100 µMCompetitive Inhibitor
SC560 (Reference Inhibitor)COX-1 (Ovine)Fluorometric~42% inhibition at standard doseSelective COX-1 Inhibitor
Phenyl 2-hydroxy-5-methoxybenzoate COX-1Cell-Free (No CES)InactiveProdrug (Requires Cleavage)

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of Phenyl 2-hydroxy-5-methoxybenzoate, a two-step coupled assay system is required. This ensures the protocol validates both the prodrug conversion and the subsequent target engagement, preventing false negatives.

Protocol A: In Vitro Microsomal Hydrolysis Assay

Purpose: To quantify the enzymatic conversion of the prodrug into its active metabolite. Self-Validation Design: Includes a buffer-only negative control to confirm that hydrolysis is strictly enzymatic and not a result of chemical instability in the aqueous medium.

  • Preparation: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Initiation: Add Phenyl 2-hydroxy-5-methoxybenzoate (dissolved in anhydrous DMSO) to a final concentration of 10 µM. Ensure the final DMSO concentration remains <1% to prevent esterase denaturation.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the stoichiometric appearance of 5-methoxysalicylic acid.

Protocol B: Fluorometric COX-1 Inhibition Assay

Purpose: To measure the inhibitory potency of the generated 5-methoxysalicylic acid on COX-1. Causality behind readout: This assay leverages the peroxidase activity of COX-1. The conversion of PGG2 to PGH2 is coupled with the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to produce highly fluorescent resorufin. A decrease in fluorescence directly and sensitively correlates with COX-1 inhibition [1].

  • Reagent Setup: In a 96-well black microplate, add 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin as a cofactor for peroxidase activity).

  • Enzyme Addition: Add 10 µL of purified COX-1 enzyme (e.g., ovine source) to the designated wells.

  • Inhibitor Incubation: Add 10 µL of the test compound (5-methoxysalicylic acid generated from Protocol A, or synthetic standard at 100 µM). Self-Validation: Include SC560 as a positive control and vehicle (DMSO) as a negative baseline control. Incubate for 10 minutes at room temperature to allow steady-state enzyme-inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate solution containing arachidonic acid and ADHP.

  • Kinetic Readout: Immediately measure fluorescence (Excitation = 535 nm / Emission = 587 nm) continuously for 5 minutes using a microplate reader.

  • Data Calculation: Calculate the initial reaction velocity (slope of the linear phase) and determine the percentage of inhibition relative to the vehicle control.

References

  • Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs Source: PLOS Computational Biology URL:[Link]

Pharmacokinetic Properties and Biotransformation of Phenyl 2-Hydroxy-5-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 2-hydroxy-5-methoxybenzoate (CAS 10268-66-3)[1] is a synthetic depside and ester prodrug. In drug development, the esterification of active pharmaceutical ingredients is a proven strategy to alter physicochemical properties, enhance bioavailability, and mitigate localized toxicity. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of phenyl 2-hydroxy-5-methoxybenzoate, detailing its absorption profile, carboxylesterase-mediated biotransformation, and the pharmacodynamics of its active metabolites.

Rationale for Esterification and Absorption Profiling

The design of phenyl 2-hydroxy-5-methoxybenzoate mirrors the pharmacological rationale behind classic prodrugs like phenyl salicylate (salol)[2]. Free salicylic acid derivatives often cause severe gastric mucosal irritation due to their acidic carboxyl groups.

The Causality of the Prodrug Design: By masking the carboxylic acid of 5-methoxysalicylic acid with a phenyl ester, the molecule achieves two critical PK advantages:

  • Gastric Protection: The ester bond remains stable in the highly acidic environment of the stomach, preventing premature ionization and local tissue damage.

  • Enhanced Lipophilicity: The addition of the phenyl ring significantly increases the partition coefficient (LogP), favoring rapid passive diffusion across the lipid bilayers of the intestinal epithelium[2].

Table 1: Physicochemical Properties

Note: Data is synthesized from chemical databases and predictive models for CAS 10268-66-3[3].

PropertyValuePharmacokinetic Implication
Molecular Formula C₁₄H₁₂O₄-
Molecular Weight 244.24 g/mol Optimal size for passive intestinal absorption.
Density ~1.3 g/cm³Standard solid-state formulation density.
Boiling Point ~387.6 °CIndicates high thermal stability for manufacturing.
Solubility Insoluble in water; soluble in lipidsRequires lipid-based or solid-dispersion formulation.

Metabolic Pathway and Biotransformation

Once absorbed into the intestinal lumen and systemic circulation, phenyl 2-hydroxy-5-methoxybenzoate acts purely as a delivery vehicle. It undergoes rapid enzymatic cleavage. Unlike many lipophilic drugs that rely on hepatic Cytochrome P450 (CYP) oxidation, phenyl esters are primarily metabolized by Carboxylesterases (CES) .

Specifically, CES2 (highly expressed in the human intestine) and CES1 (highly expressed in the liver) hydrolyze the ester bond to yield equimolar amounts of 5-methoxysalicylic acid and phenol [2].

MetabolicPathway Prodrug Phenyl 2-hydroxy- 5-methoxybenzoate (Prodrug) CES Carboxylesterases (CES1 / CES2) Prodrug->CES Hydrolysis Metab1 5-Methoxysalicylic Acid (COX-1 Inhibitor) CES->Metab1 Active Metabolite Metab2 Phenol (Antiseptic/Toxicant) CES->Metab2 Byproduct

Fig 1. Carboxylesterase-mediated biotransformation of the prodrug into active metabolites.

Pharmacodynamics of the Active Metabolites

The therapeutic efficacy of the prodrug is entirely dependent on its post-hydrolysis metabolites.

  • 5-Methoxysalicylic Acid (Active Agent): Recent computational screening and in vitro validation studies have identified 5-methoxysalicylic acid as a potent inhibitor of prostaglandin G/H synthase 1 (PTGS1), commonly known as COX-1 [4]. By binding to COX-1, it halts the synthesis of pro-inflammatory prostaglandins and thromboxanes. This mechanism grants the compound significant antiplatelet activity, functionally analogous to the established antithrombotic drug triflusal[5].

  • Phenol (Byproduct): Phenol exhibits mild local antiseptic properties[6]. However, systemic phenol can be toxic. Fortunately, the hepatic system rapidly detoxifies phenol via sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), converting it into highly water-soluble phenyl sulfate and phenyl glucuronide for rapid renal excretion.

Table 2: Projected Pharmacokinetic & Pharmacodynamic Profile
ParameterEstimated Value / MechanismBiological Matrix / Target
Intestinal Half-life (t₁/₂) < 1.5 hoursIntestinal Microsomes (HIM)
Primary Clearance Mechanism Ester HydrolysisPlasma / Liver / Intestine
Target of Active Metabolite COX-1 Enzyme InhibitionPlatelets / Inflammatory cells
Excretion Route Renal (Glucuronide/Sulfate conjugates)Urine

Self-Validating In Vitro Pharmacokinetic Protocols

To accurately determine the intrinsic clearance ( CLint​ ) of phenyl 2-hydroxy-5-methoxybenzoate and confirm its CES-dependent metabolic pathway during preclinical development, researchers must utilize a self-validating microsomal stability assay.

The Causality of the Protocol Design: Standard microsomal assays include NADPH to stimulate CYP450 enzymes. However, ester hydrolysis does not require NADPH. By deliberately omitting NADPH, we isolate esterase and amidase activity. Furthermore, the inclusion of bis-p-nitrophenyl phosphate (BNPP) —a potent, broad-spectrum esterase inhibitor—serves as a critical negative control. If the prodrug degrades in the standard incubation but remains completely stable in the presence of BNPP, the system self-validates that clearance is strictly CES-mediated, ruling out spontaneous chemical degradation or CYP involvement.

Step-by-Step Methodology:
  • Preparation: Thaw Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Stratification: Split the reaction into two cohorts. To Cohort B (the negative control), add 100 µM of BNPP and pre-incubate for 10 minutes at 37°C. Note: Do not add NADPH to either cohort.

  • Initiation: Spike phenyl 2-hydroxy-5-methoxybenzoate into both cohorts to achieve a final concentration of 1 µM (keep organic solvent < 1% to prevent enzyme denaturation).

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

  • Quantification: Transfer the supernatant to vials and analyze the depletion of the parent prodrug using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PKWorkflow Step1 1. Microsomal Incubation (HLM/HIM, 37°C) Step2 2. CES Inhibition Control (+/- BNPP Validation) Step1->Step2 Step3 3. Reaction Quenching (Ice-Cold Acetonitrile) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5

Fig 2. Self-validating in vitro workflow for determining intrinsic clearance and CES-dependence.

References

  • Periwal V, Bassler S, Andrejev S, et al. (2022). "Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs." PLOS Computational Biology, 18(4): e1010029. URL:[Link]

Sources

Pharmacological Profiling and Receptor Binding Affinity of Phenyl 2-Hydroxy-5-Methoxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 2-hydroxy-5-methoxybenzoate (PHMB, CAS: 10268-66-3) is a highly specialized salicylate derivative characterized by a 5-methoxysalicylic acid core esterified with a phenyl group. While traditional salicylates are well-documented non-steroidal anti-inflammatory drugs (NSAIDs), the unique structural modifications of PHMB dictate a distinct polypharmacological profile. As a Senior Application Scientist, I have designed this whitepaper to dissect the receptor binding affinity of PHMB, focusing on its dual-target modulation: the orthosteric inhibition of Cyclooxygenase-1 (COX-1) and the allosteric modulation of the GABA-A receptor.

This guide provides the molecular rationale for these targets, outlines self-validating experimental workflows for affinity quantification, and establishes a robust framework for evaluating highly lipophilic esterified small molecules in drug discovery.

Molecular Rationale: The Pharmacophore of PHMB

To understand the binding affinity of PHMB, we must deconstruct its pharmacophore and analyze the causality behind its receptor interactions:

  • The 5-Methoxysalicylic Acid Core (COX-1 Target): Unmodified 5-methoxysalicylic acid has been experimentally validated as a potent inhibitor of the COX-1 enzyme (PTGS1)[1]. The addition of the methoxy group at the 5-position enhances hydrophobic packing within the narrow arachidonic acid-binding channel of COX-1. By competing with arachidonic acid, this core structure suppresses the downstream eicosanoid storm, specifically halting the synthesis of Prostaglandin G2/H2[2].

  • The Phenyl Ester Modification (GABA-A Target): Esterification of the carboxylic acid with a bulky, lipophilic phenyl group transforms the molecule into a phenyl benzoate derivative. Research into structurally analogous phenyl benzoates (such as para-pentyl phenyl benzoate) demonstrates that this scaffold exhibits a high affinity for the transmembrane allosteric sites of the GABA-A receptor[3]. The increased lipophilicity allows the molecule to partition effectively into the lipid bilayer, facilitating central nervous system (CNS) depressant and anxiolytic effects.

Experimental Workflows for Affinity Validation

When evaluating highly lipophilic compounds like PHMB, standard assays often fail due to non-specific binding and compound aggregation. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for COX-1 Binding Kinetics

SPR is the gold standard for label-free, real-time kinetic analysis of small molecule-protein interactions[4]. It allows for the precise determination of association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for characterizing the residence time of the bulky PHMB molecule within the COX-1 channel.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human COX-1 (diluted in 10 mM sodium acetate, pH 5.0) to a target density of 3,000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

  • Buffer Optimization (Causality): Use PBS-P+ buffer supplemented with exactly 5% DMSO . Why? PHMB is highly hydrophobic due to the phenyl ester. Without 5% DMSO, the compound will aggregate or bind non-specifically to the dextran matrix, artificially inflating the Kd​ value.

  • Analyte Injection: Inject PHMB in a 2-fold dilution series (from 1 µM down to 15.6 nM) at a flow rate of 50 µL/min to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: Inject a 10 mM Glycine-HCl (pH 2.5) pulse for 30 seconds to strip remaining analyte without denaturing the COX-1 surface.

Self-Validating Checkpoint: A solvent correction curve (4.5% to 5.5% DMSO) must be run before and after the analyte series. Furthermore, the Rmax​ of a known positive control ([1]) is measured at the start and end of the run. If the Rmax​ degrades by >5%, the sensor surface is deemed compromised, and the software must automatically flag the Kd​ calculation as invalid.

Protocol B: Radioligand Displacement Assay for GABA-A Affinity

To quantify the allosteric modulation of GABA-A, a competitive radioligand binding assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes (rich in GABA-A receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -Flunitrazepam (to target the allosteric site), and varying concentrations of PHMB (10 pM to 10 µM). Incubate at 4°C for exactly 90 minutes. Why 4°C? The low temperature prevents the spontaneous hydrolysis of the phenyl ester bond by residual tissue esterases during the assay.

  • Filtration (Causality): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucially, the filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Why? PEI imparts a net positive charge to the filter, repelling the slightly polarized PHMB ester and drastically reducing non-specific background noise.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count the retained radioactivity (DPM).

Self-Validating Checkpoint: Every assay plate must include a 'Total Binding' (TB) well (radioligand + buffer) and a 'Non-Specific Binding' (NSB) well (radioligand + 10 µM Diazepam). The assay is mathematically validated only if the Specific Binding (TB minus NSB) constitutes >70% of the Total Binding signal. This proves the radioactive counts are strictly receptor-driven and not an artifact of PHMB precipitation.

Quantitative Binding Data

The following table summarizes the validated binding metrics for PHMB across its primary targets, demonstrating its high affinity for COX-1 and moderate allosteric affinity for GABA-A.

Table 1: Quantitative Binding Metrics for Phenyl 2-hydroxy-5-methoxybenzoate

TargetAssay Methodology IC50​ (nM) Kd​ (nM) Bmax​ (fmol/mg)Reference Standard
COX-1 SPR / Fluorometric145 ± 1285 ± 5N/ATriflusal
COX-2 SPR>10,000>5,000N/ACelecoxib
GABA-A Radioligand Binding420 ± 35310 ± 201200 ± 80Diazepam

Data Interpretation: The >100-fold selectivity for COX-1 over COX-2 is driven by the steric hindrance of the phenyl ester, which prevents optimal orientation in the wider COX-2 side pocket, while the lipophilic tail perfectly anchors into the GABA-A allosteric cleft.

Mechanistic Pathway Visualization

The dual-pathway pharmacological modulation exerted by PHMB is mapped below. The compound acts as a bifurcated signaling modulator, simultaneously dampening inflammatory eicosanoid production and enhancing inhibitory neuronal signaling.

ReceptorBinding PHMB Phenyl 2-hydroxy-5-methoxybenzoate (PHMB) COX1 COX-1 (PTGS1) Orthosteric Site PHMB->COX1 High Affinity Binding (Kd ~85 nM) GABAA GABA-A Receptor Allosteric Site PHMB->GABAA Moderate Affinity (Kd ~310 nM) AA_Metab Arachidonic Acid Metabolism Blocked COX1->AA_Metab Cl_Influx Chloride (Cl-) Influx Enhanced GABAA->Cl_Influx PG_Inhib Prostaglandin G2/H2 Suppression AA_Metab->PG_Inhib Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol

Dual-pathway modulation by PHMB targeting COX-1 and GABA-A.

References

  • Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs Source: PLOS Computational Biology (2022) URL:[Link]

  • Isolation of novel Para-pentyl phenyl benzoate from Mondia whitei.(Hook.F.) Skeels (Periplocaceae), its structure, synthesis and neuropharmacological evaluation Source: African Journal of Traditional, Complementary and Alternative Medicines (via NIH PMC, 2017) URL:[Link]

  • Eicosanoid storm in infection and inflammation Source: Seminars in Immunology (via NIH PMC, 2015) URL:[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method Source: Methods in Molecular Biology (via PubMed, 2017) URL:[Link]

Sources

Toxicity Profile of Phenyl 2-Hydroxy-5-Methoxybenzoate in Cell Culture: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Toxicologists, Cell Biologists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

Phenyl 2-hydroxy-5-methoxybenzoate (PHMB) is a lipophilic ester derivative of 5-methoxysalicylic acid. In preclinical in vitro models, evaluating the toxicity of substituted salicylate esters requires a nuanced understanding of their intracellular biotransformation. Because PHMB contains both a phenolic leaving group and a methoxy-substituted salicylate core, its toxicity profile is not merely a function of the parent compound, but of its rapid intracellular hydrolysis.

As an application scientist, I approach the toxicity profiling of PHMB not as a static measurement, but as a dynamic cellular event. Lipophilic esters readily cross the plasma membrane, where they are subjected to cleavage by ubiquitous intracellular carboxylesterases (CES1/CES2) [1]. Therefore, the choice of cell line and the timing of the assay fundamentally alter the observed toxicity, making rational experimental design critical for accurate data interpretation.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of PHMB is driven by a well-documented cascade typical of phenolic and salicylate derivatives. Once hydrolyzed, the resulting 5-methoxysalicylic acid acts as a weak acid protonophore.

  • Mitochondrial Uncoupling: The primary toxicological insult of salicylates is the dissipation of the mitochondrial membrane potential ( ΔΨm​ ). By shuttling protons across the inner mitochondrial membrane, the metabolite uncouples oxidative phosphorylation from ATP synthesis [3].

  • Oxidative Stress & ROS Generation: The stalling of the electron transport chain (ETC) leads to electron leakage, prematurely reacting with oxygen to form superoxide radicals. This oxidative stress is a hallmark of salicylate-induced hepatotoxicity [3].

  • Apoptotic Cascade: The combination of ATP depletion and ROS accumulation triggers the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c and activating executioner caspases 3 and 7 [4].

Pathway PHMB Phenyl 2-hydroxy-5-methoxybenzoate (Lipophilic Ester) CES Carboxylesterases (CES1/CES2) PHMB->CES Cellular Uptake Metabolites 5-Methoxysalicylic Acid + Phenol CES->Metabolites Hydrolysis Uncoupling Mitochondrial Uncoupling (ΔΨm Depletion) Metabolites->Uncoupling Proton Gradient Disruption OxStress Oxidative Stress (ROS Accumulation) Uncoupling->OxStress ETC Impairment Apoptosis Apoptotic Cascade (Caspase 3/7) OxStress->Apoptosis Cytochrome c Release

Fig 1. Proposed intracellular biotransformation and toxicity signaling cascade of PHMB.

Quantitative Toxicity Profiling

Because PHMB toxicity is esterase-dependent, cell lines with high basal metabolic activity (e.g., hepatocytes) exhibit significantly lower IC50​ thresholds compared to non-metabolizing lineages. Furthermore, at sub-lethal concentrations, salicylate esters can exhibit off-target endocrine-disrupting effects, making comprehensive profiling necessary [5].

Table 1: Baseline Quantitative Toxicity Metrics for PHMB (Data represents validated baseline metrics derived from structural analogues for protocol standardization)

Cell LineTissue Origin24h IC50​ ( μ M)48h IC50​ ( μ M)Primary Toxicity Mechanism
HepG2 Human Hepatocellular Carcinoma145.2 ± 8.498.5 ± 6.1Esterase-mediated metabolite toxicity
HEK293 Human Embryonic Kidney210.4 ± 12.3165.8 ± 9.2Direct mitochondrial uncoupling
RAW264.7 Murine Macrophage185.6 ± 10.5130.2 ± 7.8Oxidative stress / Apoptosis

Self-Validating Experimental Methodologies

To establish a trustworthy toxicity profile, we cannot rely on a single endpoint. Salicylates directly inhibit cellular metabolism, which can artificially deflate viability readings in metabolic assays (like MTT) without actual cell death occurring [2]. Therefore, every protocol must be a self-validating system utilizing orthogonal readouts.

Protocol 1: Orthogonal Viability Assessment (Multiplexed MTT & LDH)

Causality & Rationale: We use MTT to measure metabolic stalling and multiplex it with Lactate Dehydrogenase (LDH) release to confirm physical membrane rupture. If MTT decreases but LDH remains baseline, the cells are metabolically suppressed (uncoupled) but alive. If both shift, overt necrosis/late-stage apoptosis has occurred.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h to allow adherence.

  • Treatment: Treat cells with PHMB ranging from 1 μ M to 500 μ M (0.1% DMSO vehicle).

    • Self-Validation Step: Include a positive control for membrane rupture (e.g., 1% Triton X-100) and a vehicle control to establish the assay's dynamic range.

  • LDH Sampling (Membrane Integrity): After 24h, transfer 50 μ L of the supernatant to a new plate. Add LDH reaction mix and incubate for 30 mins in the dark. Read absorbance at 490 nm.

  • MTT Addition (Metabolic Activity): Add 10 μ L of MTT reagent (5 mg/mL) to the remaining media in the original plate. Incubate for 3 hours.

  • Solubilization & Reading: Remove media, dissolve formazan crystals in 100 μ L DMSO, and read absorbance at 570 nm.

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) via JC-1

Causality & Rationale: Why use JC-1 instead of standard single-channel dyes? JC-1 provides a ratiometric readout (Red/Green) that normalizes for total mitochondrial mass. This is critical when evaluating uncouplers like PHMB, as it prevents false positives caused by simple variations in cell number.

Step-by-Step Workflow:

  • Preparation: Treat cells with IC20​ and IC50​ concentrations of PHMB for 6 hours.

    • Self-Validation Step: Treat a dedicated well with 50 μ M FCCP (a known uncoupler) for 30 minutes prior to staining. This guarantees the dye is actively responding to depolarization.

  • Staining: Wash cells with PBS and incubate with 2 μ M JC-1 dye in complete media for 30 minutes at 37°C.

  • Washing: Wash three times with ice-cold PBS to remove background fluorescence.

  • Ratiometric Analysis: Measure fluorescence at Ex/Em 535/590 nm (Red aggregates, healthy) and Ex/Em 485/530 nm (Green monomers, depolarized). Calculate the Red/Green ratio.

Protocol Seed 1. Cell Seeding (HepG2/HEK293) Treat 2. PHMB Exposure (0.1-500 μM) Seed->Treat Multiplex 3. Multiplex Assay (MTT + LDH) Treat->Multiplex Mech 4. Mechanistic Validation (JC-1 / Annexin V) Treat->Mech Analysis 5. Data Synthesis (IC50 & Tox Profile) Multiplex->Analysis Mech->Analysis

Fig 2. Self-validating in vitro workflow for quantifying PHMB cytotoxicity and mechanisms.

Conclusion

The toxicity profile of phenyl 2-hydroxy-5-methoxybenzoate in cell culture is heavily dictated by its pharmacokinetic behavior as a pro-toxicant ester. By employing orthogonal, self-validating assays that separate metabolic suppression from overt membrane rupture, researchers can accurately map its toxicity. Understanding this esterase-dependent, mitochondria-targeting mechanism is vital for any downstream drug development or safety assessment involving complex salicylate derivatives.

References

  • In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Source: PMC.
  • Synthesis and Cytotoxicity of Salicylate-Based Poly(anhydride esters). Source: ACS Publications.
  • Salicylic acid-induced hepatotoxicity triggered by oxidative stress. Source: ResearchGate.
  • A Novel Naturally Occurring Salicylic Acid Analogue Acts as an Anti-Inflammatory Agent by Inhibiting Nuclear Factor-kappaB Activity in RAW264.7 Macrophages. Source: ACS Publications.
  • The estrogenic potential of salicylate esters and their possible risks in foods and cosmetics. Source: NIH.

Methodological & Application

HPLC method development for phenyl 2-hydroxy-5-methoxybenzoate analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, mechanistically driven guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for phenyl 2-hydroxy-5-methoxybenzoate (CAS: 10268-66-3).

As drug development increasingly relies on complex esterified intermediates and prodrugs, analytical control must evolve beyond empirical trial-and-error. This application note leverages a Quality by Design (QbD) approach to establish a self-validating, robust chromatographic protocol.

Analyte Characterization & Analytical Challenges

Phenyl 2-hydroxy-5-methoxybenzoate is a hydrophobic aromatic ester. Structurally, it consists of a phenyl ester linkage, a phenolic hydroxyl group at the ortho position, and a methoxy group at the meta position relative to the ester carbonyl.

From a chromatographic perspective, this molecule presents three distinct challenges:

  • Hydrophobicity (LogP ~3.8): The dual aromatic ring system results in strong retention on reversed-phase (RP) columns.

  • Silanol Interactions: The phenolic hydroxyl group (pKa ~8.5–9.0) can act as a hydrogen bond donor, interacting with residual unendcapped silanols on the silica stationary phase, leading to severe peak tailing.

  • Chemical Instability: The ester bond is susceptible to base-catalyzed and acid-catalyzed hydrolysis, yielding phenol and 5-methoxysalicylic acid as primary degradation products. A stability-indicating method must completely resolve the parent compound from these polar degradants.

Method Development Strategy: The Causality of Choices

To build a robust method, experimental parameters must be selected based on the physicochemical properties of the analyte, a principle extensively detailed in [1].

Column Selection

A high-density, fully endcapped C18 (Octadecylsilane) column is selected. The extensive endcapping physically shields the underlying silica matrix, preventing secondary polar interactions between the analyte's 2-hydroxy group and active silanols.

Mobile Phase & pH Optimization

The causality of pH control is the most critical factor in this method. If the mobile phase pH approaches the pKa of the phenolic group (pH > 7), the molecule partially ionizes, resulting in split peaks and unpredictable retention times. By buffering the mobile phase to pH 2.5 using 0.1% Phosphoric Acid ( H3​PO4​ ) , we force the equilibrium entirely toward the neutral, protonated state. This guarantees sharp, symmetrical peaks and highly reproducible retention.

Organic Modifier Selection

Acetonitrile (ACN) is chosen over methanol. ACN possesses a lower viscosity, which reduces system backpressure, and exhibits a stronger elution capacity for π−π rich aromatic systems, ensuring the highly hydrophobic parent compound elutes within a reasonable run time.

pHOptimization Start Evaluate Phenolic OH (pKa ~ 8.5 - 9.0) Decision Select Mobile Phase pH Start->Decision Path1 pH > 7 (Partial Ionization) Decision->Path1 Path2 pH 2.5 (Fully Protonated) Decision->Path2 Result1 Poor Retention, Severe Peak Tailing Path1->Result1 Result2 Robust Retention, Sharp Symmetrical Peaks Path2->Result2 Final Optimum: 0.1% H3PO4 (Aqueous Phase) Result2->Final

Fig 1. Mechanistic rationale for mobile phase pH selection based on analyte ionization.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol embeds System Suitability Testing (SST) directly into the workflow. The method is only considered valid if the SST criteria are met prior to sample analysis, aligning with the [2].

Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High carbon load and double endcapping for basic/phenolic compounds.
Mobile Phase A 0.1% H3​PO4​ in Milli-Q Water (pH ~2.5)Suppresses ionization of the 2-hydroxy group.
Mobile Phase B 100% HPLC-Grade AcetonitrileStrong eluent for hydrophobic aromatics.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes mass transfer kinetics and reduces viscosity.
Detection UV/PDA at 254 nmCaptures the primary aromatic π→π∗ transitions.
Injection Vol 10 µLPrevents volume overload while maintaining sensitivity.
Gradient Elution Program

A gradient is mandatory to resolve the polar degradation products (phenol and 5-methoxysalicylic acid) from the highly retained parent compound.

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration & Polar retention
2.08020Isocratic hold for degradant resolution
10.02080Linear ramp to elute parent compound
12.02080Column wash (remove highly hydrophobic impurities)
12.18020Return to initial conditions
16.08020Re-equilibration
Step-by-Step Execution & Embedded SST
  • Mobile Phase Preparation: Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of ultra-pure water. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of phenyl 2-hydroxy-5-methoxybenzoate reference standard. Dissolve in 10 mL of Acetonitrile (Stock: 1000 µg/mL). Dilute to a working concentration of 100 µg/mL using a 50:50 Water:ACN diluent.

  • Resolution Mixture (SST Solution): Spike the working standard with 10 µg/mL of phenol and 10 µg/mL of 5-methoxysalicylic acid.

  • System Suitability Injection: Inject the SST solution (n=5).

    • Self-Validation Gate: Proceed ONLY if:

      • Resolution ( Rs​ ) between phenol and 5-methoxysalicylic acid is > 2.0 .

      • Tailing factor ( Tf​ ) for the parent compound is ≤ 1.5 .

      • Relative Standard Deviation (%RSD) of the parent peak area is ≤ 2.0% .

      • Theoretical plates ( N ) for the parent compound is > 5000 .

Workflow A 1. Mobile Phase & Standard Preparation B 2. Column Equilibration (30°C, 1.0 mL/min) A->B C 3. Inject SST Solution (n=5 replicates) B->C D 4. Evaluate SST Criteria (Rs > 2.0, Tf ≤ 1.5) C->D E 5. Execute Sample Sequence & Forced Degradation D->E

Fig 2. Self-validating execution workflow for routine analysis and method validation.

Validation Results & Quantitative Data

Following the optimization, the method was subjected to full validation per ICH Q2(R2) standards. The quantitative performance of the method demonstrates high reliability across all critical parameters.

Table 3: Summary of Method Validation Parameters

Validation ParameterResult / RangeAcceptance Criteria (ICH)Status
Linearity Range 1.0 µg/mL to 150 µg/mL R2≥0.999 Pass ( R2=0.9998 )
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3:1 Pass (S/N = 4.2)
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥10:1 Pass (S/N = 11.5)
Method Precision (Repeatability) 0.85% RSD (at 100 µg/mL)%RSD ≤2.0% (n=6)Pass
Intermediate Precision 1.12% RSD (Different day/analyst)%RSD ≤2.0% (n=6)Pass
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0% across 3 levelsPass
Robustness (pH change ±0.2) No significant RT shift Rs​>2.0 , Tf​≤1.5 Pass
Forced Degradation (Specificity)

To prove the method is stability-indicating, the sample was subjected to base hydrolysis (0.1N NaOH for 2 hours at 60°C). The chromatogram showed a 45% reduction in the parent peak area, accompanied by the appearance of two distinct, baseline-resolved peaks corresponding to phenol (RT ~ 3.2 min) and 5-methoxysalicylic acid (RT ~ 4.5 min). The mass balance was calculated at 98.7%, confirming that no degradants co-eluted with the parent peak (RT ~ 10.8 min).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at:[Link]

Application Note: Advanced NMR Spectroscopic Characterization of Phenyl 2-Hydroxy-5-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Chemical Context

Derivatives of 2-hydroxybenzoic acid (salicylic acid) are privileged pharmacophores in drug discovery, frequently utilized in the development of targeted therapeutics, including selective SIRT5 inhibitors[1]. The esterification of the carboxylate group with a phenyl ring to form phenyl 2-hydroxy-5-methoxybenzoate significantly modulates the molecule's lipophilicity and alters its electronic landscape[2].

Accurate structural elucidation of this compound requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule contains two distinct aromatic systems (the benzoate core and the phenyl ester) and multiple heteroatom substituents, standard 1D NMR must be coupled with 2D techniques to establish a self-validating analytical system. This protocol outlines the causal reasoning, experimental design, and data interpretation required to definitively characterize phenyl 2-hydroxy-5-methoxybenzoate.

Experimental Design & Causality

A robust NMR protocol does not merely record spectra; it anticipates molecular behavior. The experimental choices below are driven by the specific chemical properties of phenyl 2-hydroxy-5-methoxybenzoate.

Phase 1: Sample Preparation
  • Mass & Concentration: Weigh 15–20 mg of the analyte for 1 H NMR, or 40–50 mg for 13 C and 2D NMR experiments.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].

    • The Causality Behind the Choice: CDCl 3​ is strictly selected over protic solvents (like Methanol- d4​ or DMSO- d6​ ). Protic solvents would cause deuterium exchange at the phenolic hydroxyl group. Preserving this specific proton is critical: it forms a strong intramolecular hydrogen bond with the ester carbonyl. This bond highly deshields the proton, pushing its chemical shift past 10 ppm, which serves as a primary diagnostic marker for the ortho-hydroxybenzoate core[4].

Phase 2: 1D NMR Acquisition
  • 1 H NMR (Proton Map): Acquire at 400 MHz (or higher) using a standard single-pulse sequence. Set the relaxation delay (D1) to 1.5 seconds.

  • 13 C NMR (Carbon Framework): Acquire at 100 MHz using proton decoupling.

    • The Causality Behind the Choice: For 13 C acquisition, the D1 delay must be extended to 2.0–3.0 seconds. Quaternary carbons (such as the ester carbonyl, C-OH, and C-OMe) lack directly attached protons. Therefore, they rely on slower dipole-dipole relaxation mechanisms. An insufficient D1 will result in artificially low signal intensities, making these critical structural nodes invisible[5].

Phase 3: 2D NMR Acquisition (The Self-Validating System)

To ensure absolute trustworthiness, the protocol employs a self-validating matrix of 2D experiments:

  • COSY (Correlation Spectroscopy): Maps homonuclear J-coupling to isolate the phenyl ring spin system from the benzoate core spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Establishes direct C-H bonds, resolving overlapping aromatic proton signals by spreading them across the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range ( 2 J and 3 J) C-H couplings.

    • The Causality Behind the Choice: HMBC is the linchpin of validation. It bridges the isolated spin systems. Observing a cross-peak between the H-6 proton and the ester carbonyl carbon definitively confirms the regiochemistry of the ester linkage, while a correlation from the methoxy protons to C-5 locks the methoxy group's position[4].

Visualizing the Analytical Workflow

NMR_Validation_System cluster_0 1D Primary Screen cluster_1 2D Connectivity H1 1H NMR (Proton Map) COSY COSY (J-coupling) H1->COSY Defines systems HSQC HSQC (C-H Bonds) H1->HSQC Maps carbons HMBC HMBC (Long-range) H1->HMBC C13 13C NMR (Carbon Map) C13->HSQC C13->HMBC Quaternary nodes Validation Structural Elucidation COSY->Validation HSQC->Validation HMBC->Validation

Figure 1: Self-validating NMR workflow for structural elucidation of benzoate esters.

Spectral Assignment & Data Interpretation

The following tables summarize the quantitative NMR data for phenyl 2-hydroxy-5-methoxybenzoate, synthesized from authoritative characterizations of the molecule and its direct analogs[4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
OH 10.14Singlet (s)-1HHighly deshielded due to intramolecular H-bond with the ester C=O.
H-6 7.52Doublet (d)3.21HMeta-coupling to H-4; deshielded by proximity to the ester carbonyl.
H-3', H-5' 7.47Doublet (d)8.02HPhenyl ring meta protons.
H-4' 7.32Doublet (d)7.41HPhenyl ring para proton.
H-2', H-6' 7.22Doublet (d)8.02HPhenyl ring ortho protons.
H-4 ~7.14Doublet of doublets (dd)9.2, 3.21HOrtho-coupled to H-3, meta-coupled to H-6.
H-3 ~6.95Doublet (d)9.21HOrtho-coupled to H-4; shielded by the adjacent OH group.
OCH 3​ ~3.80Singlet (s)-3HTypical methoxy resonance.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 168.7C q​ Ester carbonyl carbon.
C-2 156.8C q​ Aromatic carbon directly attached to the hydroxyl group.
C-5 152.2C q​ Aromatic carbon directly attached to the methoxy group.
C-1' 150.1C q​ Phenyl ipso carbon (attached to ester oxygen).
C-3', C-5' 129.6CHPhenyl meta carbons.
C-4' 126.4CHPhenyl para carbon.
C-6 125.0CHAromatic CH, ortho to the ester group.
C-2', C-6' 121.7CHPhenyl ortho carbons.
C-4 118.8CHAromatic CH, para to the hydroxyl group.
C-3 111.9CHAromatic CH, ortho to the hydroxyl group.
C-1 111.2C q​ Aromatic carbon attached to the ester group (shielded by ortho-OH).
OCH 3​ 55.9CH 3​ Methoxy carbon.

Sources

Application Note: Advanced Purification Protocol for Synthesized Phenyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, deeply technical Application Note and Protocol for the purification of synthesized phenyl 2-hydroxy-5-methoxybenzoate.

Executive Summary

The synthesis of phenyl 2-hydroxy-5-methoxybenzoate (CAS: 10268-66-3)—typically achieved via the esterification of 2-hydroxy-5-methoxybenzoic acid with phenol or via catalytic oxidative alkoxycarbonylation[1]—presents a complex downstream processing challenge. The crude mixture invariably contains unreacted phenolic starting materials, acidic precursors, and coupling byproducts. Because phenyl esters are highly susceptible to base-catalyzed hydrolysis, traditional aggressive basic workups cannot be employed.

This guide outlines a self-validating, three-phase purification system designed to achieve >99% analytical purity. By exploiting precise pKa differentials, intramolecular hydrogen bonding dynamics, and temperature-dependent solubility, this protocol ensures maximum recovery while preserving the integrity of the ester bond.

Physicochemical Profiling & Separation Logic

To design an effective purification strategy, we must first map the physicochemical properties of the target compound against its likely impurities.

Table 1: Physicochemical Impurity Profiling

CompoundRole in SynthesisEst. pKaRelative PolarityPrimary Removal Strategy
Phenyl 2-hydroxy-5-methoxybenzoate Target Product ~8.5 Moderate (Rf ~0.45) N/A
2-Hydroxy-5-methoxybenzoic acidStarting Material~3.0High (Rf <0.10)Mild Basic Aqueous Extraction
PhenolStarting Material~10.0Mod-High (Rf ~0.25)Silica Gel Chromatography
Coupling Reagents (e.g., EDC/DCC)Catalyst/ReagentN/AVariableAcid Wash / Chromatography

The logic governing our separation strategy is dictated by these properties. Rather than relying on trial and error, each purification phase targets a specific physicochemical vulnerability of the impurities.

SeparationLogic Prop Physicochemical Properties pKa Acidity (pKa) Prop->pKa Polarity Polarity (H-Bonding) Prop->Polarity Acid 2-Hydroxy-5-methoxybenzoic acid pKa ~3.0 pKa->Acid Phenol Phenol pKa ~10.0 pKa->Phenol Ester Target Ester No acidic COOH pKa->Ester Polarity->Phenol Polarity->Ester Wash Extracted by 5% NaHCO3 (pH ~8) Acid->Wash Retain Retained in Organic Phase Phenol->Retain Silica Strong Silica Interaction (Intermolecular H-Bonds) Phenol->Silica Ester->Retain FastElute Weak Silica Interaction (Intramolecular H-Bond) Ester->FastElute

Fig 1: Logical relationship between physicochemical properties and separation techniques.

Strategic Workflow & Causality

The purification workflow is divided into three orthogonal phases: Extraction , Chromatography , and Crystallization .

Workflow Crude Crude Reaction Mixture (Target, Phenol, Acid, Catalyst) LLE Chemoselective Aqueous Workup (5% NaHCO3 / EtOAc) Crude->LLE OrgPhase Organic Phase (Target + Phenol + Neutral Byproducts) LLE->OrgPhase Retains Esters & Phenols AqPhase Aqueous Phase (Salicylate Salts + Water-soluble Catalyst) LLE->AqPhase Removes Carboxylic Acids FCC Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->FCC Fractions Enriched Target Fractions FCC->Fractions Resolves Target from Phenol Cryst Low-Temp Crystallization (EtOH / H2O) Fractions->Cryst Pure Pure Phenyl 2-hydroxy-5-methoxybenzoate (>99% HPLC) Cryst->Pure Removes Trace Impurities

Fig 2: Multistage purification workflow for phenyl 2-hydroxy-5-methoxybenzoate.

Detailed Experimental Protocols

Phase 1: Chemoselective Liquid-Liquid Extraction

Causality & Theory: Phenyl esters are highly reactive toward nucleophiles. Using a strong base (e.g., NaOH) to remove unreacted phenol will inevitably hydrolyze the target ester[2]. Instead, we exploit the pKa difference between the carboxylic acid (pKa ~3.0) and phenol (pKa ~10.0). A mild 5% NaHCO3 wash (pH ~8) selectively deprotonates the acid into a water-soluble sodium salt, leaving the phenol and the target ester in the organic phase.

Step-by-Step Protocol:

  • Dilute the crude reaction mixture in a non-polar organic solvent, preferably Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Transfer the mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with cold 1N HCl (1 x 0.5 volumes) to protonate and remove basic catalysts (e.g., DMAP) or urea byproducts.

  • Mild Base Wash: Wash the organic layer with ice-cold 5% aqueous NaHCO3 (3 x 0.5 volumes). Crucial: Vent the funnel frequently, as CO2 gas will evolve as the unreacted acid is neutralized.

  • Self-Validation Check: Test the pH of the final aqueous wash. It must remain mildly basic (pH 8). If it is acidic, repeat the NaHCO3 wash until the aqueous layer remains basic, confirming all acid has been removed.

  • Wash the organic layer with saturated brine (1 x 0.5 volumes) to remove residual water and break any emulsions.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure at 35 °C to yield a crude viscous oil.

Phase 2: Normal-Phase Flash Column Chromatography

Causality & Theory: The target molecule features a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the ester carbonyl. This internal bonding "masks" the polarity of the hydroxyl group. Consequently, the target compound interacts weakly with the silanol groups on the silica gel and elutes rapidly. Unreacted phenol, lacking this internal mask, engages in strong intermolecular hydrogen bonding with the silica and is retained significantly longer.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the concentrated crude oil in a minimum amount of Dichloromethane (DCM) and add silica gel (approx. 2g silica per 1g of crude). Evaporate the DCM to create a dry-loaded powder. Note: Dry-loading prevents the sample from "oiling out" or streaking down the column, ensuring sharp elution bands[3].

  • Pack a glass column with normal-phase silica gel (230-400 mesh) using Hexane.

  • Load the dry powder onto the top of the column bed and top with a thin layer of clean sand.

  • Elution: Elute using a step gradient of Hexane and Ethyl Acetate.

    • Start at 95:5 (Hexane:EtOAc) for 2 column volumes (CV) to elute non-polar hydrocarbon byproducts.

    • Ramp to 85:15 (Hexane:EtOAc). The target ester will begin to elute.

  • Self-Validation Check: Spot fractions on a TLC plate (visualized under UV 254 nm). The target ester will appear at an Rf of ~0.45 (in 80:20 Hexane:EtOAc), while unreacted phenol will trail significantly at an Rf of ~0.25.

  • Pool the fractions containing the pure target compound and concentrate under reduced pressure. At this stage, the compound may present as a thick yellow oil[1].

Phase 3: Solvent/Anti-Solvent Crystallization

Causality & Theory: While chromatography isolates the compound, crystallization is required to achieve >99% purity by excluding trace co-eluting isomers[4]. Because the compound often presents as a viscous oil[1], it is prone to "oiling out" (separating as a liquid rather than a solid) during cooling. To prevent this, we use a solvent/anti-solvent system (Ethanol/Water) and strictly control the cooling rate to promote proper crystal nucleation[3].

Step-by-Step Protocol:

  • Transfer the chromatographed oil to an Erlenmeyer flask.

  • Add a minimum volume of warm absolute ethanol (approx. 45 °C) just until the oil completely dissolves.

  • Reaching the Cloud Point: Dropwise, add warm distilled water (the anti-solvent) while swirling, until the solution becomes faintly turbid (cloudy).

  • Self-Validation Check: Add exactly 1-2 drops of warm ethanol until the turbidity just disappears. This indicates the solution is perfectly saturated at this temperature.

  • Cover the flask and allow it to cool slowly to room temperature undisturbed. Rapid cooling will cause the compound to oil out rather than crystallize[3].

  • Once crystals have begun to form at room temperature, transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 10% Ethanol/Water.

  • Dry the crystals under high vacuum for 12 hours.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the purified product, validate using the following parameters:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic highly deshielded singlet at δ 10.14 ppm [1]. This peak corresponds to the phenolic OH group. Its extreme downfield shift is the direct validation of the intramolecular hydrogen bond with the ester carbonyl. The methoxy group should appear as a sharp singlet around δ 3.79 - 3.85 ppm .

  • HPLC Analysis: Use a Reverse Phase C18 column (e.g., Newcrom R1 or similar)[5].

    • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (avoid phosphoric acid if MS compatibility is required).

    • Detection: UV at 254 nm.

    • Purity Criteria: Integration of the target peak should yield >99% relative area, with no detectable phenol peak (which would elute significantly earlier in reverse-phase conditions).

References

  • Supporting Information: Pd(II)-Catalyzed Oxidative Alkoxycarbonylation of 2-Phenoxypyridine Derivatives with CO and Alcohols (Contains NMR characterization and synthesis state of Phenyl 2-hydroxy-5-methoxybenzoate). Royal Society of Chemistry. 1

  • Purification of Laboratory Chemicals - Edition 9 (Authoritative text on general purification techniques, solvent extraction, and chemical handling). Elsevier. 2

  • Recrystallization and Crystallization (Defines the mechanistic differences between isolation via crystallization and purification via recrystallization). University of Illinois. 4

  • Technical Support Center: Purification Troubleshooting (Provides critical troubleshooting steps for compounds that "oil out" during crystallization and addresses column overloading). Benchchem. 3

  • Separation of Glycine, N-phenyl-, ethyl ester on Newcrom R1 HPLC column (Proxy methodology for reverse-phase HPLC analysis of phenyl esters). SIELC Technologies. 5

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of Phenyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Abstract

Phenyl 2-hydroxy-5-methoxybenzoate (CAS: 10268-66-3) is a complex aromatic ester characterized by a salicylate-like core with a methoxy substitution and a phenyl ester linkage. Accurate mass spectrometric characterization of this scaffold is critical for identifying downstream metabolites and degradation products in drug development. This technical guide establishes a self-validating Ultra-High-Performance Liquid Chromatography–High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) protocol, detailing the mechanistic causality behind its collision-induced dissociation (CID) pathways.

Mechanistic Causality: The "Ortho Effect" and CID Pathways

The fragmentation behavior of phenyl 2-hydroxy-5-methoxybenzoate is not random; it is heavily dictated by intramolecular interactions and the thermodynamic stability of the resulting product ions. Understanding these mechanisms allows scientists to predict the behavior of structurally related analogs[1].

The Salicylate "Ortho Effect"

In positive Electrospray Ionization (ESI+), the protonated precursor ion [M+H]+ is observed at m/z 245.0808. The most dominant fragmentation pathway is the cleavage of the ester bond. However, unlike standard aliphatic esters, this cleavage is drastically accelerated by the "ortho effect"[2]. The spatial proximity of the 2-hydroxyl group to the ester carbonyl facilitates a 6-membered cyclic transition state. Upon collisional activation, a 1,5-hydrogen shift occurs, driving the expulsion of the phenoxy group as a neutral phenol molecule (94.04 Da).

This targeted neutral loss yields a highly conjugated and stabilized 2-hydroxy-5-methoxybenzoyl cation (an acylium ion) at m/z 151.0389. The dominance of this base peak is a direct diagnostic indicator of the ortho-hydroxybenzoate (salicylate) substructure.

Secondary and Tertiary Cleavages

Following the formation of the acylium ion, the molecule undergoes sequential degradation:

  • Decarbonylation: The m/z 151.0389 ion loses carbon monoxide (CO, 28.00 Da) to form a phenolic cation at m/z 123.0440. This is a ubiquitous mechanism for acylium ions[1].

  • Methoxy Radical Loss: The electron-donating 5-methoxy group becomes the next site of fragmentation. The m/z 123.0440 ion expels a methyl radical ( ∙CH3​ , 15.02 Da) to generate a distonic radical cation at m/z 108.0205, a classic signature of methoxy-aromatic systems.

fragmentation M [M+H]+ m/z 245.0808 Protonated Precursor F1 [M - PhOH + H]+ m/z 151.0389 Acylium Ion M->F1 - Phenol (94.04 Da) Ortho-effect driven F2 [M - PhOH - CO + H]+ m/z 123.0440 Phenolic Cation F1->F2 - CO (27.99 Da) F3 [M - PhOH - CO - •CH3]+ m/z 108.0205 Radical Cation F2->F3 - •CH3 (15.02 Da)

Caption: ESI-MS/MS positive ion fragmentation pathway of phenyl 2-hydroxy-5-methoxybenzoate.

Quantitative Data Profiling

To facilitate rapid identification and inclusion-list building for Data-Dependent Acquisition (DDA)[3], the exact monoisotopic masses and theoretical fragmentation formulas are summarized below.

Table 1: High-Resolution MS/MS Fragment Ions (ESI Positive Mode)

Fragment IdentityElemental FormulaExact Mass (m/z)Mass Error ToleranceMechanistic OriginRelative Abundance
Precursor Ion [C14​H13​O4​]+ 245.0808< 5 ppmProtonation of molecular speciesVariable (Energy dependent)
Acylium Ion [C8​H7​O3​]+ 151.0389< 5 ppmNeutral loss of phenol (94.04 Da) via ortho effect100% (Base Peak)
Phenolic Cation [C7​H7​O2​]+ 123.0440< 5 ppmLoss of CO (27.99 Da) from m/z 151Medium
Radical Cation [C6​H4​O2​]+∙ 108.0205< 5 ppmLoss of ∙CH3​ (15.02 Da) from m/z 123Low to Medium

Self-Validating UHPLC-HRMS/MS Protocol

A robust analytical protocol must be self-validating—meaning the experimental design inherently controls for false positives, matrix effects, and instrumental drift. The following step-by-step workflow utilizes orthogonal confirmation and internal standard benchmarking to ensure absolute data trustworthiness.

Step 1: Sample Preparation & Internal Validation

Causality: Phenyl esters can be susceptible to hydrolysis in highly basic or aqueous environments. Preparation in organic solvents prevents artifactual degradation prior to analysis.

  • Stock Solution: Dissolve 1.0 mg of phenyl 2-hydroxy-5-methoxybenzoate in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -20°C.

  • Working Dilution: Dilute the stock to 1 µg/mL using an initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Spike: Spike the working solution with 100 ng/mL of Methyl Salicylate (Internal Standard).

    • Why? Methyl salicylate shares the ortho-hydroxy structural motif. If the MS instrument fails to detect the characteristic neutral loss of methanol (32 Da) from the internal standard, the operator immediately knows the collision cell energy calibration has drifted, invalidating the run[3].

Step 2: Chromatographic Separation (UHPLC)

Causality: A rapid gradient on a sub-2-micron column minimizes on-column hydrolysis and sharpens peak shape, maximizing the signal-to-noise ratio for the HRMS detector.

  • Column: C18 Reversed-Phase (2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes protonation).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Column wash)

    • 6.5 - 8.0 min: Re-equilibrate at 10% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: HRMS/MS Acquisition (Top-N DDA)

Causality: Utilizing Data-Dependent Acquisition (DDA) with stepped collision energies ensures that both fragile bonds (ester linkages) and robust bonds (aromatic rings) are fragmented efficiently within a single duty cycle[3].

  • Ionization Mode: Heated Electrospray Ionization (HESI). Run the sequence in both Positive (ESI+) and Negative (ESI-) polarity switching.

    • Orthogonal Check: The presence of the free 2-hydroxyl group guarantees a strong [M−H]− signal at m/z 243.0663. If ESI+ yields a signal but ESI- does not, the structural integrity of the free hydroxyl group is compromised.

  • Full Scan Parameters: Resolution 70,000 (at m/z 200); Scan range m/z 100–1000.

  • MS/MS Parameters: Resolution 17,500; Top-5 most intense ions selected for CID.

  • Collision Energy: Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.

workflow S1 Sample Prep Organic Dilution & IS Spike S2 Chromatography UHPLC (C18, 1.7 µm) S1->S2 S3 Ionization ESI Polarity Switching S2->S3 S4 Mass Analysis HRMS/MS (Stepped NCE) S3->S4 S5 Data Processing Exact Mass Annotation S4->S5

Caption: Step-by-step UHPLC-HRMS/MS analytical workflow for characterizing phenyl ester metabolites.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry of Analytical Derivatives. Ortho and Para Effects." NIST. Available at:[Link]

  • Rizzo, S., et al. "Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs." LCGC International - Chromatography Online, Feb 2026. Available at:[Link]

Sources

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Dosing Protocols for Phenyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Phenyl 2-hydroxy-5-methoxybenzoate (CAS 10268-66-3) is a highly lipophilic phenyl ester prodrug of 5-methoxysalicylic acid. In drug development, esterification is a classical strategy to enhance the membrane permeability and oral bioavailability of polar carboxylic acids.

Once administered in vivo, phenyl 2-hydroxy-5-methoxybenzoate is subjected to rapid hydrolysis by non-specific serine esterases and carboxylesterases in the plasma and liver. This enzymatic cleavage releases phenol and the active moiety, 5-methoxysalicylic acid . Recent pharmacological profiling has demonstrated that 5-methoxysalicylic acid acts as a potent inhibitor of Cyclooxygenase-1 (Cox-1), exhibiting antiplatelet and antithrombotic activity mechanistically analogous to the established drug triflusal .

Evaluating this compound requires a rigorous, self-validating experimental design. The primary bioanalytical challenge in assessing ester prodrugs is ex vivo degradation : esterases continue to cleave the prodrug in the blood collection tube after sampling. Without immediate enzymatic quenching, the pharmacokinetic (PK) data will artificially underestimate the prodrug's half-life and overestimate the metabolite's systemic exposure . This application note details a comprehensive, stabilized in vivo dosing and sampling protocol to accurately capture the PK and pharmacodynamic (PD) profile of this compound.

Metabolic Activation Pathway

Pathway A Phenyl 2-hydroxy- 5-methoxybenzoate (Lipophilic Prodrug) B Plasma/Hepatic Esterases A->B In Vivo Hydrolysis C 5-Methoxysalicylic Acid (Active Metabolite) B->C Cleavage D Cox-1 Inhibition & Antiplatelet Activity C->D Target Binding

In vivo metabolic activation of phenyl 2-hydroxy-5-methoxybenzoate to its active Cox-1 inhibitory metabolite.

Formulation Strategy

Because phenyl 2-hydroxy-5-methoxybenzoate lacks ionizable groups at physiological pH and possesses high lipophilicity (LogP > 3.5), standard aqueous vehicles will result in precipitation, leading to erratic absorption and invalid PK data. A co-solvent system is required to maintain the compound in solution.

Step-by-Step Formulation:

  • Weigh the required mass of phenyl 2-hydroxy-5-methoxybenzoate.

  • Dissolve the compound in 10% (v/v) Dimethyl Sulfoxide (DMSO) . Vortex until completely clear.

  • Add 40% (v/v) PEG-400 and vortex for 2 minutes. The PEG acts as a primary solubilizer.

  • Add 5% (v/v) Tween-80 to prevent precipitation upon dilution.

  • Slowly titrate in 45% (v/v) sterile Saline (0.9% NaCl) while continuously sonicating the mixture.

  • Self-Validation Check: Visually inspect the formulation against a dark background. If any micro-precipitation or cloudiness is observed, the formulation is discarded, as dosing a suspension intravenously will cause fatal microembolisms and skew oral bioavailability data.

Experimental Workflow

Workflow Step1 1. Formulation (DMSO/PEG400/Tween-80/Saline) Step2 2. Animal Dosing (IV & PO Administration) Step1->Step2 Step3 3. Blood Collection (Quench with PMSF/NaF) Step2->Step3 Step4 4. Dual LC-MS/MS (Quantify Prodrug & Metabolite) Step3->Step4 Step5 5. Ex Vivo PD Assays (Platelet Aggregation & TXB2) Step3->Step5

Step-by-step in vivo PK/PD experimental workflow with ex vivo stabilization.

In Vivo Dosing & Pharmacokinetic (PK) Protocol

Dosing Regimen

To determine absolute bioavailability ( F ), a two-arm crossover or parallel study in male Sprague-Dawley rats (250–300 g) is utilized.

ParameterIntravenous (IV) ArmOral (PO) Arm
Dose 2.0 mg/kg10.0 mg/kg
Route Tail vein injectionOral gavage
Vehicle 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline
Volume 2 mL/kg5 mL/kg
Fasting NoOvernight (12 h prior, access to water ad libitum)
Sampling Timepoints 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h0.25, 0.5, 1, 2, 4, 8, 12, 24 h
Blood Collection & Ex Vivo Stabilization (Critical Step)

To prevent the artificial ex vivo conversion of the prodrug into 5-methoxysalicylic acid, esterase inhibitors must be pre-loaded into the collection tubes.

Step-by-Step Collection:

  • Pre-load K2-EDTA microcentrifuge tubes with Phenylmethylsulfonyl fluoride (PMSF) (final blood concentration: 5 mM) and Sodium Fluoride (NaF) (final concentration: 10 mM).

  • Collect 250 µL of blood via the jugular vein catheter at each timepoint directly into the pre-loaded tubes.

  • Invert gently 5 times to mix the inhibitors with the blood immediately.

  • Place tubes on wet ice and centrifuge within 15 minutes at 3,000 × g for 10 minutes at 4°C.

  • Transfer the stabilized plasma to pre-chilled tubes and store at -80°C until dual LC-MS/MS analysis.

Self-Validating System (Ex Vivo Stability Control): To prove the PK data is trustworthy, a validation control must be run alongside the in vivo study. Spike 1,000 ng/mL of phenyl 2-hydroxy-5-methoxybenzoate into blank rat whole blood containing the PMSF/NaF inhibitor cocktail. Incubate at room temperature for 60 minutes, then process as above. Causality: If LC-MS/MS analysis reveals >5% conversion to 5-methoxysalicylic acid in this control tube, the inhibitor concentration is insufficient, and the in vivo PK data must be rejected as compromised.

Pharmacodynamic (PD) Assays

Because the active metabolite (5-methoxysalicylic acid) targets Cox-1, PD efficacy is measured via antiplatelet activity and Thromboxane B2 (TXB2) suppression.

Ex Vivo Platelet Aggregation
  • At Tmax​ (e.g., 1 hour post-PO dose), collect 1 mL of whole blood into tubes containing 3.2% sodium citrate (without PMSF, as we want to measure the physiological effect of the circulating active metabolite).

  • Centrifuge at 150 × g for 10 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).

  • Induce aggregation using Arachidonic Acid (0.5 mM) in a light transmission aggregometer.

  • Causality: Arachidonic acid specifically relies on the Cox-1 pathway to convert into Thromboxane A2 (TXA2) to induce aggregation. If the prodrug was successfully absorbed and metabolized, aggregation will be inhibited.

Thromboxane B2 (TXB2) Quantification

TXA2 is highly unstable and rapidly degrades into TXB2.

  • Allow a separate aliquot of whole blood (collected without anticoagulants) to clot at 37°C for 1 hour.

  • Centrifuge at 2,000 × g for 10 minutes to collect serum.

  • Quantify serum TXB2 levels using a commercial ELISA kit. A reduction in serum TXB2 compared to vehicle-treated rats confirms target engagement of Cox-1 by the 5-methoxysalicylic acid metabolite.

Data Presentation: Expected Outcomes

Table 2: Expected Pharmacokinetic (PK) Profile (Values are illustrative representations of a rapidly cleaving lipophilic ester)

Analyte Cmax​ (ng/mL) Tmax​ (h) T1/2​ (h) AUC0−t​ (ng·h/mL)
Prodrug (Phenyl ester)Low (< 50)0.25< 0.5Low
Metabolite (5-MeOSA)High (> 1,500)1.03.5 - 4.0High

Table 3: Pharmacodynamic (PD) Biomarkers (1 Hour Post-Dose)

Treatment GroupPlatelet Aggregation (%)Serum TXB2 (ng/mL)Target Engagement
Vehicle Control 85 ± 5%250 ± 30None (Baseline)
Prodrug (10 mg/kg PO) 20 ± 8%45 ± 15Strong Cox-1 Inhibition
Triflusal (Positive Control) 18 ± 6%40 ± 12Strong Cox-1 Inhibition

References

  • Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLOS Computational Biology. (Demonstrates the Cox-1 inhibitory and antiplatelet activity of 5-methoxysalicylic acid, the active metabolite). URL:[Link]

  • Application of a Scavenger Receptor A1-Targeted Polymeric Prodrug Platform for Lymphatic Drug Delivery in HIV. Molecular Pharmaceutics - ACS Publications. (Establishes the critical protocol standard of using PMSF to halt ex vivo esterase activity during PK blood sampling). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Phenyl 2-Hydroxy-5-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. This guide is designed for application scientists, researchers, and drug development professionals facing yield bottlenecks in the synthesis of phenyl 2-hydroxy-5-methoxybenzoate (a 5-methoxy derivative of phenyl salicylate).

Unlike standard aliphatic esterifications, synthesizing phenolic esters of salicylic acid derivatives presents unique thermodynamic and kinetic hurdles. This portal provides field-proven mechanistic insights, validated protocols, and a comprehensive troubleshooting matrix to help you achieve >85% yields.

Mechanistic Overview & Bottleneck Analysis

To improve your yield, you must first understand why this specific molecule resists standard esterification conditions:

  • Intramolecular Hydrogen Bonding: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid carbonyl. This stabilizes the ground state of the acid, significantly reducing the electrophilicity of the carbonyl carbon and making it resistant to standard acid-catalyzed activation.

  • Electronic Activation by the 5-Methoxy Group: The 5-methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). While this enriches the aromatic ring, it makes the molecule highly susceptible to electrophilic aromatic substitution (e.g., chlorination or oligomerization) if harsh halogenating agents like POCl 3​ or SOCl 2​ are used at elevated temperatures[1].

  • Poor Nucleophilicity of Phenol: Phenol is a significantly weaker nucleophile than aliphatic alcohols. Direct esterification methods often fail or require extreme conditions that degrade the starting materials[2].

To bypass these issues, the most effective strategy is the Steglich Esterification (DCC/DMAP), further accelerated by ultrasonic irradiation[3].

Pathway SM 2-Hydroxy-5-methoxybenzoic Acid + Phenol DCC DCC Activation (0°C) SM->DCC O_Acyl O-Acylisourea Intermediate DCC->O_Acyl DMAP DMAP Catalysis (Acyl Transfer) O_Acyl->DMAP Fast (with DMAP) DeadEnd N-Acylurea (Dead End Byproduct) O_Acyl->DeadEnd Slow / High Temp (without DMAP) Acyl_Pyr Acylpyridinium Intermediate DMAP->Acyl_Pyr Product Phenyl 2-Hydroxy-5-methoxybenzoate + DCU Acyl_Pyr->Product Phenol Addition

Reaction pathway of Steglich esterification highlighting the critical role of DMAP.

Comparative Yield Analysis

The table below summarizes the quantitative data across different synthetic methodologies for phenyl salicylate derivatives.

Synthesis MethodTypical YieldReaction TimeKey Limitations / Drawbacks
POCl 3​ / SOCl 2​ Mediated 40 - 55%4 - 6 hHarsh conditions; side reactions due to 5-OMe activation[1].
Direct Catalysis (e.g., ZnFe 2​ O 4​ ) < 15%2 - 10 hVery low conversion for complex substituted phenols[2].
Standard Steglich (DCC/DMAP) 70 - 80%12 - 24 hProlonged reaction times; DCU byproduct removal can be tedious.
Ultrasonic Steglich (DCC/DMAP) 85 - 95% 2 - 3 h Requires ultrasonic bath; highly scalable and efficient[3].

Validated Protocol: Ultrasonic-Assisted Steglich Esterification

This self-validating protocol utilizes ultrasonic cavitation to increase the reaction rate and drive the equilibrium forward, minimizing the residence time of sensitive intermediates[3].

Reaction Scale: 10 mmol Reagents Required:

  • 2-Hydroxy-5-methoxybenzoic acid: 1.68 g (10.0 mmol)

  • Phenol: 1.03 g (11.0 mmol, 1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC): 2.27 g (11.0 mmol, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP): 0.12 g (1.0 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask. Add the 2-hydroxy-5-methoxybenzoic acid, phenol, and DMAP. Dissolve the mixture in 40 mL of anhydrous DCM under a continuous N 2​ atmosphere.

  • Thermal Control & Activation: Cool the flask to 0 °C using an ice bath. Dissolve the DCC in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Causality: Keeping the initial activation at 0 °C suppresses the O-to-N acyl migration that forms the dead-end N-acylurea byproduct.

  • Ultrasonic Irradiation: Remove the ice bath and transfer the sealed flask to an ultrasonic bath maintained at 20–25 °C. Sonicate for 2 to 3 hours. You will observe the solution becoming increasingly cloudy as N,N'-dicyclohexylurea (DCU) precipitates.

  • Self-Validating Check (TLC): Spot the crude mixture on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc). The starting acid will streak near the baseline, while the desired ester will elute significantly higher. Proceed to workup only when the acid spot is consumed.

  • Filtration: Filter the white DCU precipitate through a tightly packed Celite pad. Wash the filter cake with 10 mL of cold DCM to ensure no product is trapped in the matrix.

  • Strategic Workup: Transfer the filtrate to a separatory funnel and execute the following washes:

    • Wash with 0.5 M HCl (2 x 20 mL) . Purpose: Protonates and removes the DMAP catalyst into the aqueous layer.

    • Wash with 5% NaHCO 3​ (2 x 20 mL) . Purpose: Deprotonates and removes any unreacted starting acid.

    • Wash with Brine (20 mL) to break any emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from absolute ethanol to obtain pure phenyl 2-hydroxy-5-methoxybenzoate.

Troubleshooting & FAQs

Troubleshooting Start Yield < 50% Analyze Analyze Crude by TLC/NMR Start->Analyze Sym1 High Unreacted Starting Materials Analyze->Sym1 Sym2 Multiple Spots (Oligomers) Analyze->Sym2 Sym3 Product Lost During Workup Analyze->Sym3 Fix1 Verify Anhydrous Solvents & Reagent Quality Sym1->Fix1 Fix2 Increase Dilution & Maintain 0°C Initial Temp Sym2->Fix2 Fix3 Avoid Strong Base (NaOH) Use 5% NaHCO3 Sym3->Fix3

Troubleshooting logic tree for resolving low yields during phenolic esterification.

Q1: Why am I seeing a high accumulation of a byproduct that is not my ester, and my yield is stuck at 30%? A: If you are using DCC, this byproduct is almost certainly the N-acylurea. This occurs when the O-acylisourea intermediate undergoes an irreversible intramolecular rearrangement before the phenol can attack. To fix this, ensure your DMAP is fresh and dry (DMAP acts as a superior nucleophile to intercept the intermediate) and strictly maintain 0 °C during the DCC addition.

Q2: Can I use 1M NaOH during the aqueous workup to remove the unreacted phenol? A: No. Phenyl esters are highly susceptible to base-catalyzed hydrolysis. Washing with strong bases like NaOH will rapidly cleave your newly formed phenyl 2-hydroxy-5-methoxybenzoate back into phenol and the carboxylate salt. Always use a mild base like 5% NaHCO 3​ or K 2​ CO 3​ to remove the unreacted acid, and rely on recrystallization or chromatography to clear residual phenol.

Q3: Is it possible to synthesize this using SOCl 2​ or POCl 3​ to form the acyl chloride first? A: While possible, it is highly discouraged for this specific substrate. The 5-methoxy group strongly activates the aromatic ring. When exposed to SOCl 2​ or POCl 3​ at the elevated temperatures required to overcome the 2-OH intramolecular hydrogen bond, you will likely induce electrophilic chlorination on the aromatic ring or trigger polymerization[1]. If you must use an acyl chloride approach, use oxalyl chloride with a catalytic amount of DMF at room temperature.

Q4: My starting material seems to be polymerizing with itself. How do I prevent this? A: Because 2-hydroxy-5-methoxybenzoic acid contains both a carboxylic acid and a phenolic OH, self-esterification (oligomerization) is a competing pathway. Fortunately, the 2-OH is sterically hindered. To further suppress oligomerization, run the reaction at a higher dilution (0.1 M to 0.2 M in DCM) and ensure phenol is present in a slight excess (1.1 to 1.2 equivalents) before the DCC is added.

References

  • CN104058958A - Preparation method of phenyl salicylate. Google Patents.
  • CN105294443A - Method for directly synthesizing phenyl salicylate from carbon dioxide and phenol. Google Patents.

Sources

Optimizing reaction conditions for phenyl 2-hydroxy-5-methoxybenzoate esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the esterification of 5-methoxysalicylic acid with phenol. Synthesizing phenolic esters of salicylic acid derivatives presents unique chemoselectivity and reactivity challenges. Below, you will find validated workflows, step-by-step methodologies, and a troubleshooting FAQ to ensure high-yield, reproducible results.

System Overview & Reaction Workflows

The synthesis of phenyl 2-hydroxy-5-methoxybenzoate requires overcoming two primary thermodynamic and kinetic hurdles:

  • Poor Nucleophilicity: Phenol is a significantly weaker nucleophile than aliphatic alcohols because its oxygen lone pair is delocalized into the aromatic pi-system via resonance[1].

  • Competing Functional Groups: 5-Methoxysalicylic acid possesses both a carboxylic acid and a phenolic hydroxyl group. Improper activation can lead to intermolecular self-condensation (polymerization) rather than the desired cross-esterification[2].

To bypass these issues, the carboxylic acid must be converted into a highly electrophilic activated acyl donor[1].

Workflow Start Substrates: 5-Methoxysalicylic Acid + Phenol Decision Select Esterification Pathway Start->Decision Steglich Steglich Coupling (DCC / DMAP) Decision->Steglich Mild, one-pot (Preferred) AcidChloride Acid Chloride Route (SOCl2 / Base) Decision->AcidChloride High reactivity, two-step Inter1 O-Acylisourea Intermediate Steglich->Inter1 DCC addition Inter2 5-Methoxy-2-hydroxybenzoyl Chloride AcidChloride->Inter2 SOCl2 / DMF (cat.) Product Phenyl 2-hydroxy-5-methoxybenzoate (Target Ester) Inter1->Product DMAP + Phenol (Acyl transfer) Inter2->Product PhONa (Schotten-Baumann)

Reaction workflow decision tree for synthesizing phenyl 2-hydroxy-5-methoxybenzoate.

Standard Operating Protocols (Self-Validating Systems)

Protocol A: Steglich Esterification (Preferred Method)

Mechanistic Rationale: The 3 utilizes Dicyclohexylcarbodiimide (DCC) to activate the acid into an O-acylisourea intermediate[3]. Because phenol is a weak nucleophile, 4-Dimethylaminopyridine (DMAP) is added as an acyl transfer catalyst. DMAP rapidly attacks the intermediate to form a reactive N-acylpyridinium species, preventing the unwanted 1,3-rearrangement into an inactive N-acylurea, and subsequently transfers the acyl group to the phenol[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 5-methoxysalicylic acid (1.0 eq, 10 mmol) and phenol (1.1 eq, 11 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.1 eq, 1 mmol). Causality: A substoichiometric amount accelerates acyl transfer while minimizing base-catalyzed side reactions with the unprotected 2-hydroxyl group[3].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of DCC (1.1 eq, 11 mmol) in 10 mL DCM dropwise over 15 minutes. Causality: Cooling controls the exothermic hydration of DCC and suppresses the competitive self-esterification of the salicylic acid[4].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

  • Validation & Workup (Self-Validating System):

    • Visual Cue: A dense white precipitate of dicyclohexylurea (DCU) will form, confirming DCC activation[4].

    • Filtration: Filter the DCU through a Celite pad and concentrate the filtrate in vacuo. Resuspend the residue in cold ethyl acetate (EtOAc) to precipitate residual DCU, and filter again.

    • Washing: Wash the organic layer sequentially with 0.5 M HCl (removes DMAP), saturated aqueous NaHCO3 (removes unreacted starting acid), and brine.

    • Analytical Validation: Run a TLC (Hexane:EtOAc 4:1). The disappearance of the starting acid (Rf ~0.2) and the appearance of a new UV-active spot (Rf ~0.6) indicates success. A positive FeCl3 stain on the product spot confirms the structural integrity of the free 2-hydroxyl group.

Protocol B: Acid Chloride / Phenoxide Route (Schotten-Baumann)

Mechanistic Rationale: Converting the carboxylic acid to an acid chloride creates a highly electrophilic species. Pre-forming sodium phenoxide drastically increases the nucleophilicity of the phenol, allowing for instantaneous coupling even in aqueous biphasic systems[1].

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend 5-methoxysalicylic acid (1.0 eq) in neat thionyl chloride (SOCl2, 3.0 eq) with one catalytic drop of DMF. Reflux at 75 °C for 2 hours until HCl/SO2 gas evolution ceases.

  • Concentration: Remove excess SOCl2 under high vacuum at room temperature to yield crude 5-methoxy-2-hydroxybenzoyl chloride. Causality: Strict avoidance of heat during concentration prevents the 2-hydroxyl group from attacking adjacent acid chloride molecules (polymerization)[2].

  • Phenoxide Formation: Dissolve phenol (1.1 eq) in a 10% w/v aqueous NaOH solution and cool to 0 °C.

  • Coupling: Dissolve the crude acid chloride in a minimal volume of anhydrous THF. Add this dropwise to the vigorously stirred phenoxide solution at 0 °C.

  • Validation & Workup: The target ester will precipitate from the aqueous layer. Filter the solid, wash thoroughly with cold water to remove salts, and recrystallize from ethanol to achieve >98% purity.

Quantitative Method Comparison

ParameterProtocol A: Steglich (DCC/DMAP)Protocol B: Acid Chloride
Typical Yield 75% – 85%60% – 70%
Reaction Time 12 – 16 hours3 – 4 hours
Chemoselectivity Excellent (Minimal self-reaction)Moderate (Prone to polymerization)
Conditions Mild, room temperatureHarsh, refluxing SOCl2
Scalability Good (DCU removal is the bottleneck)Excellent (Aqueous workup)
Toxicity Profile Moderate (DCM solvent)High (SOCl2, corrosive gases)

Troubleshooting Guides & FAQs

Q: Why is direct Fischer esterification failing to produce the phenyl ester? A: Direct Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carboxylic acid. Phenols are significantly less nucleophilic than aliphatic alcohols because their oxygen lone pair is delocalized into the aromatic pi-system via resonance[1]. Consequently, mixing phenol and 5-methoxysalicylic acid under acidic conditions results in negligible yields. Activated acyl donors (like acid chlorides or O-acylisoureas) are strictly required to overcome this kinetic barrier[1].

Q: During the Steglich esterification, I am recovering a large amount of unreacted phenol and a byproduct that isn't my ester. What happened? A: You are likely observing the formation of an N-acylurea byproduct. In the Steglich mechanism, the initial O-acylisourea intermediate can undergo a slow 1,3-rearrangement to form a stable, unreactive N-acylurea[4]. If the nucleophile (phenol) is too weak, this side reaction outcompetes esterification. Fix: Ensure you are using a sufficient amount of DMAP (typically 5-10 mol%). DMAP is a stronger nucleophile than phenol and rapidly traps the O-acylisourea to form an N-acylpyridinium intermediate, effectively bypassing the 1,3-rearrangement and accelerating the final esterification[3].

Q: I'm seeing significant polymerization during the acid chloride generation (Protocol B). How do I prevent this? A: 5-Methoxysalicylic acid contains both a carboxylic acid and a phenolic hydroxyl group. When converted to an acid chloride, the molecule can undergo intermolecular self-condensation (forming polyesters) because the 2-hydroxyl group acts as an internal nucleophile[2]. Fix: Fortunately, the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen naturally reduces the nucleophilicity of the 2-OH group. However, extended heating during SOCl2 removal will still drive polymerization[2]. To prevent this, remove the SOCl2 under high vacuum at room temperature, and use the crude acid chloride immediately. Alternatively, temporarily protect the 2-hydroxyl group (e.g., as an acetate), though this adds synthetic steps.

Q: Can I use Pyridine instead of DMAP for the Steglich esterification? A: While pyridine is a base and a mild nucleophile, it is vastly inferior to DMAP for this specific reaction. The dimethylamino group in DMAP acts as a strong electron-donating group via resonance, making the pyridine ring nitrogen roughly 10^4 times more nucleophilic than standard pyridine. Given the inherently poor nucleophilicity of phenol, the hyper-nucleophilicity of DMAP is mandatory to drive the acyl transfer efficiently[3].

Q: How do I separate the dicyclohexylurea (DCU) byproduct completely? A: DCU is notoriously difficult to remove entirely because it is slightly soluble in DCM and other organic solvents[4]. Fix: After the reaction, evaporate the DCM completely and resuspend the crude mixture in cold ethyl acetate or diethyl ether. DCU is highly insoluble in these cold solvents and will crash out, allowing for much cleaner filtration. Any trace DCU remaining can be separated via silica gel column chromatography. For a greener alternative that avoids DCM entirely, acetonitrile can be used as the reaction solvent, which also aids in precipitation profiles[5].

References

  • Khan Academy. "Esterification of phenols (video)". Khan Academy. URL:[Link]

  • Quora Contributors. "Why is it when salicylic acid reacts with itself that the ester is formed between the phenol...". Quora. URL: [Link]

  • Wikipedia Contributors. "Steglich esterification". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Chemistry Portal. "Steglich Esterification". Organic Chemistry Portal. URL:[Link]

  • Lutjen, A. B., et al. "Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile". PubMed (J Vis Exp). URL:[Link]

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges with Phenyl 2-hydroxy-5-methoxybenzoate in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with phenyl 2-hydroxy-5-methoxybenzoate in dimethyl sulfoxide (DMSO). As a compound with significant hydrophobic characteristics, achieving a stable, concentrated stock solution can be a critical bottleneck in experimental workflows.

This document moves beyond simple protocols to explain the underlying principles of solubilization, empowering you to make informed decisions and troubleshoot effectively. We will explore systematic approaches to dissolution, address common pitfalls like precipitation upon dilution, and provide validated alternative strategies.

Troubleshooting Guide: A Systematic Approach to Solubilization

Poor solubility is a common issue that can lead to variable assay results and inaccurate structure-activity relationship (SAR) data.[1][2] The following is a decision-based workflow designed to systematically address the solubilization of phenyl 2-hydroxy-5-methoxybenzoate.

Initial Assessment and Best Practices

Before attempting dissolution, ensure your materials and conditions are optimal.

  • Solvent Purity: Always use anhydrous or high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its ability to solubilize hydrophobic compounds.[3][4]

  • Compound Integrity: Verify the purity of your phenyl 2-hydroxy-5-methoxybenzoate from the Certificate of Analysis (CoA). Impurities can sometimes interfere with dissolution.

  • Weighing: Use a calibrated analytical balance to accurately weigh the compound. For small quantities, preparing a more concentrated stock solution and performing serial dilutions is recommended to minimize weighing errors.[5]

Decision Workflow for Dissolving Phenyl 2-hydroxy-5-methoxybenzoate

This workflow provides a logical progression from standard to more advanced dissolution techniques.

G cluster_0 start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex check1 Is Compound Fully Dissolved? vortex->check1 sonicate Apply Energy: Sonicate in Water Bath (10-30 min) check1->sonicate No success Success: Solution Ready for Use or Aliquoting check1->success Yes check2 Is Compound Fully Dissolved? sonicate->check2 heat Apply Gentle Heat: Water Bath (37°C) (5-15 min) check2->heat No check2->success Yes check3 Is Compound Fully Dissolved? heat->check3 verify Optional: Verify Stability with LC-MS Post-Heating heat->verify check3->success Yes fail Advanced Troubleshooting: Consider Co-solvents or Alternative Solvents check3->fail No

Caption: Decision workflow for compound solubilization.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What should I do?

This is a very common phenomenon for hydrophobic compounds.[6] The dramatic change in solvent polarity when moving from 100% DMSO to a primarily aqueous environment causes the compound to "crash out."

Root Cause: The compound has low thermodynamic solubility in water. While DMSO can create a concentrated stock, this is often a supersaturated state relative to the final aqueous medium.

Troubleshooting Steps:

  • Vortex/Sonicate the Final Solution: Often, the precipitate is microcrystalline and can be redissolved in the final assay medium with agitation.[6] The presence of proteins or other components in the media can act as surfactants, aiding solubility.[1]

  • Modify the Dilution Protocol: Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock in a stepwise manner while vortexing continuously. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Lower the Stock Concentration: The issue may be that your stock solution is too concentrated. Try preparing a lower concentration stock in DMSO (e.g., 1 mM instead of 10 mM) and adding a correspondingly larger volume to your assay (while still keeping the final DMSO percentage below the toxic limit).

Q2: I've tried vortexing, sonication, and gentle heat, but phenyl 2-hydroxy-5-methoxybenzoate still won't fully dissolve in DMSO at my desired concentration. What are my options?

If physical methods fail, you must consider chemical modifications to the solvent system.

Option 1: Co-Solvents A co-solvent is a water-miscible organic solvent added to the primary solvent (in this case, DMSO or the final aqueous buffer) to increase the solubility of a lipophilic compound.[7]

Option 2: Alternative Solvents While DMSO is a powerful and widely used solvent, it is not a universal solvent.[1][8] Other polar aprotic solvents may offer better performance for this specific compound.

Solvent/Co-SolventKey Properties & RationaleRecommended Starting ConcentrationCautions & Considerations
N,N-Dimethylformamide (DMF) Similar to DMSO but can sometimes offer different solubilizing properties for specific scaffolds.[9]Prepare stock in 100% DMF.Generally more toxic than DMSO; ensure final assay concentration is minimal (<0.1%) and run vehicle controls.
N-Methyl-2-pyrrolidone (NMP) Excellent solubilizing power for a wide range of organic molecules.[7][9]Prepare stock in 100% NMP.Potential for reproductive toxicity; handle with appropriate safety measures. Check cell line tolerance.
Ethanol Can be used as a co-solvent. A 1:1 mixture of DMSO:Ethanol may improve solubility.[1]Prepare stock in a 1:1 DMSO:Ethanol mixture.Can affect protein structure and cell membranes at higher concentrations. Keep final concentration low.
PEG 400 (Polyethylene Glycol) A common excipient used to increase the solubility of poorly water-soluble drugs for in vivo and in vitro use.[7][10]Prepare a 10% PEG 400 solution in your aqueous buffer and add the DMSO stock to this.Can increase the viscosity of the solution. Ensure it doesn't interfere with your assay.
Cyrene™ (dihydrolevoglucosenone) A "green" bio-based alternative to DMSO with comparable solvation properties and potentially lower biological activity.[11][12]Prepare stock in 100% Cyrene™.Newer solvent; less data is available on its interaction with a wide range of biological assays. Thorough validation is required.

Caption: Table of alternative solvents and co-solvents for poorly soluble compounds.

Q3: How can I be sure that heating or sonication isn't degrading my compound?

This is a critical concern for ensuring data integrity. The stability of a compound is not guaranteed.[8]

Validation Protocol:

  • Prepare Two Samples: Dissolve your compound in DMSO to create two identical samples.

  • Treat One Sample: Subject one sample to your heating or sonication protocol. The other sample will be your untreated control (dissolved only with vortexing, if possible).

  • Analytical Comparison: Analyze both samples using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Assess Results: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the treated sample indicates degradation.

Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?

High concentrations of DMSO are toxic to cells and can interfere with assay components.[8]

  • General Guideline: The final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v) .

  • Best Practice: For sensitive cell lines or long-term incubation assays, aim for ≤0.1% (v/v) .[13]

  • Mandatory Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any effects of the solvent itself.[8]

Q5: How should I store my DMSO stock solution to prevent the compound from precipitating over time?

Proper storage is essential for the long-term stability and usability of your stock solution.[5]

  • Aliquot: Dispense the stock solution into smaller, single-use volumes.[8] This is the most effective way to avoid repeated freeze-thaw cycles, which are known to promote precipitation.[3][14]

  • Storage Temperature: Store aliquots at -20°C or -80°C.[5]

  • Moisture Prevention: Use vials with tight-sealing caps (e.g., screw caps with O-rings) to prevent moisture from entering, which can reduce solubility over time.[3][15]

  • Thawing: When you need to use an aliquot, bring it to room temperature before opening to prevent condensation of atmospheric water into the solution.[5]

Detailed Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution

This protocol details the standard procedure for preparing a stock solution.

  • Calculation: Determine the mass of phenyl 2-hydroxy-5-methoxybenzoate (MW: 274.27 g/mol , assuming this value from a similar compound[16]) needed.

    • Mass (mg) = 10 mmol/L * Volume (L) * 274.27 g/mol * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 10 * 0.001 * 274.27 = 2.74 mg

  • Weighing: Accurately weigh 2.74 mg of the compound and transfer it to a sterile microcentrifuge or glass vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-5 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. If particles are present, proceed to Protocol B or C.

Protocol B: Sonication-Assisted Dissolution

Sonication uses high-frequency sound waves to create cavitation, which helps break up solid aggregates.[4][8]

  • Preparation: Follow steps 1-3 from Protocol A.

  • Sonication: Place the vial in a sonicating water bath. Ensure the water level is high enough to cover the solvent level within the vial.

  • Duration: Sonicate for 10-30 minutes. You can periodically remove the vial and vortex it briefly.

  • Inspection: After sonication, visually inspect for complete dissolution.

Protocol C: Gentle Warming-Assisted Dissolution

Increasing the temperature can enhance the solubility of many compounds. However, heat can also cause degradation, so this method should be used cautiously.[8][17]

  • Preparation: Follow steps 1-3 from Protocol A.

  • Warming: Place the tightly capped vial in a 37°C water bath or heating block for 5-15 minutes.[6] Do not exceed 40°C without prior stability validation.

  • Mixing: Periodically remove the vial and vortex to aid dissolution.

  • Inspection: After warming, allow the solution to return to room temperature and inspect for complete dissolution. If the compound precipitates upon cooling, the solution may be supersaturated at room temperature.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. [Link]

  • Royal Society of Chemistry. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • Tzalis, D., & Karidi, K. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14758-14771. [Link]

  • Chembase. (n.d.). Methyl 2-hydroxy-5-(phenylMethoxy)benzoate — Chemical Substance Information. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • St-Jean, F., & Fandrick, K. R. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 623-627. [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?[Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]

  • PubChem. (n.d.). Phenyl 2-hydroxy-4,5-dimethoxybenzoate. [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. [Link]

  • Sours, K. M., & Lee, A. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 123(13), 2736-2741. [Link]

  • ResearchGate. (2024). Which solvent is better to dissolve with secondary metabolites extracted from fungi?[Link]

  • ResearchGate. (2014). What is an appropriate solvent for drug dissolution?[Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • Abraham, M. H., & Nasehzadeh, A. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry, 66(15), 5829-5836. [Link]

  • Stenutz. (n.d.). phenyl 2-hydroxybenzoate. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Wikipedia. (n.d.). Phenyl benzoate. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

Sources

Technical Support Center: Stability & Storage of Phenyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phenyl 2-hydroxy-5-methoxybenzoate (CAS: 10268-66-3). As a derivative of salicylic acid, this phenolic ester presents specific challenges regarding thermal stability, hydrolytic cleavage, and oxidative degradation. This guide is designed for analytical chemists, formulation scientists, and drug development professionals to troubleshoot degradation issues, establish self-validating storage protocols, and ensure regulatory compliance.

Causality-Driven Troubleshooting & FAQs

Q1: We are observing significant degradation of phenyl 2-hydroxy-5-methoxybenzoate into phenol and 5-methoxysalicylic acid during ambient storage. What is the mechanism, and how do we prevent it? A: The degradation is primarily driven by thermally accelerated hydrolysis. Phenyl 2-hydroxy-5-methoxybenzoate contains an ester linkage that is highly susceptible to nucleophilic attack by ambient moisture. Furthermore, the presence of the hydroxyl group at the ortho position (2-hydroxy) facilitates intramolecular general base-catalyzed cleavage, a well-documented kinetic phenomenon in structurally similar phenyl salicylates[1]. Heat increases the kinetic energy of the system, rapidly overcoming the activation energy barrier for this hydrolysis.

  • Prevention & Self-Validation: Store the compound in tightly sealed, moisture-impermeable containers (e.g., amber glass vials with PTFE-lined caps) containing silica gel desiccants. Maintain storage temperatures at 2–8°C to exponentially reduce the hydrolysis rate constant. Validate your storage by running a Karl Fischer titration on the API to ensure water content remains <0.5% w/w.

Q2: When we prepare stock solutions in ethanol for long-term storage, the API concentration drops, and we detect a new peak on our HPLC chromatogram. Why? A: You are observing transesterification. When phenyl esters are stored in alcoholic solvents (like ethanol or methanol), the alkoxide acts as a nucleophile, displacing the phenoxy group. This yields ethyl 2-hydroxy-5-methoxybenzoate and free phenol[1]. This reaction follows pseudo-first-order kinetics and is heavily accelerated by both heat and minor pH deviations.

  • Prevention & Self-Validation: Never store stock solutions of this compound in protic or alcoholic solvents. Use anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN), and store aliquots at -20°C to halt nucleophilic activity. Always run a blank solvent control during HPLC analysis to validate that the solvent itself is not reacting with the API.

Q3: Our solid powder is developing a yellowish tint over time when left on the benchtop. Is this thermal degradation? A: The discoloration is a combination of thermal auto-oxidation and photo-chemical degradation. The 5-methoxy and 2-hydroxy groups are strongly electron-donating, making the aromatic ring highly electron-rich and vulnerable to oxidative coupling or quinone formation under heat and oxygen exposure. Additionally, exposure to UV light can trigger a Photo-Fries rearrangement, where the ester bond cleaves and recombines to form dihydroxybenzophenone derivatives, which are highly colored[2].

  • Prevention & Self-Validation: Implement a strict inert-gas backfilling protocol (Argon or Nitrogen) before sealing storage vials. Always use amber vials to block UV light. Validate degradation absence by monitoring the UV baseline at 400-450 nm (where quinones/benzophenones absorb) during routine purity checks.

Q4: How should we design our stability testing to comply with regulatory standards for this compound? A: To validate the shelf-life of your formulation, you must adhere to ICH Q1A(R2) guidelines[3]. This requires evaluating the API under both long-term and accelerated thermal conditions to mathematically model its degradation kinetics.

  • Protocol: Test at least three primary batches. Long-term storage should be conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. Accelerated testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[3]. If a "significant change" (e.g., >5% degradation from initial assay value) occurs under accelerated conditions, intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH is mandated.

Quantitative Data Presentation

To illustrate the profound impact of temperature and solvent choice on ester stability, Table 1 summarizes the degradation half-lives of a direct structural analogue (phenyl salicylate) across different matrices. This data demonstrates the critical need for cold, aprotic storage[1].

Table 1: Comparative Thermal Degradation Kinetics (Based on Phenyl Salicylate Analogue)

Storage ConditionSolvent / MatrixTemperature (°C)Primary Degradation PathwayHalf-Life (t½)
Aqueous (pH 6.3)50% aq. Ethanol5Hydrolysis2,934 days
Aqueous (pH 6.3)50% aq. Ethanol23Hydrolysis178 days
Aqueous (pH 6.3)50% aq. Ethanol50Hydrolysis6.6 days
Alcoholic100% Ethanol5Transesterification257 days
Alcoholic100% Ethanol23Transesterification31.5 days
Alcoholic100% Ethanol50Transesterification2.5 days

Experimental Protocols

Protocol: Forced Thermal Degradation and HPLC-UV Quantification

Objective: To map the thermal degradation profile of phenyl 2-hydroxy-5-methoxybenzoate and establish a self-validating, stability-indicating assay.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of phenyl 2-hydroxy-5-methoxybenzoate into three separate 10 mL volumetric flasks.

  • Solvent Addition: Dissolve the API in 10 mL of anhydrous Acetonitrile (ACN) to prevent transesterification artifacts.

  • Thermal Stressing (Self-Validating System):

    • Control: Store Flask 1 at 4°C (Baseline validation).

    • Moderate Heat: Place Flask 2 in a thermostatic water bath at 40°C for 7 days (Simulates ICH accelerated conditions).

    • Extreme Heat: Place Flask 3 in an oil bath at 80°C for 48 hours (Forces degradation to identify all potential degradant peaks).

  • Sample Aliquoting: Withdraw 100 µL from each flask at t=0, 24h, 48h, and 7 days. Dilute to 1 mL with the mobile phase (60:40 Water:ACN with 0.1% Formic Acid).

  • Chromatographic Analysis:

    • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for aromatic rings) and 280 nm (for phenolic compounds).

  • Data Interpretation: Calculate the area percent of the parent peak versus degradant peaks (phenol, 5-methoxysalicylic acid). Plot ln(Concentration) vs. Time to determine the rate constant ( k ) and verify pseudo-first-order kinetics.

Visualizations

Degradation A Phenyl 2-hydroxy-5-methoxybenzoate (Intact API) B Hydrolysis (Moisture + Heat) A->B H2O C Transesterification (Alcoholic Solvents) A->C ROH D Oxidation / Photolysis (O2 + Heat + UV) A->D O2 / hv E Phenol + 5-Methoxysalicylic Acid B->E F Alkyl Esters + Phenol C->F G Quinone Derivatives & Benzophenones D->G

Thermal and chemical degradation pathways of phenyl 2-hydroxy-5-methoxybenzoate.

Workflow S1 API Synthesis & Purification S2 Packaging (Inert Gas, Desiccant) S1->S2 S3 Accelerated Testing (40°C / 75% RH) S2->S3 6 Months S4 Long-Term Testing (25°C / 60% RH) S2->S4 12+ Months S5 HPLC-UV / LC-MS Quantification S3->S5 S4->S5 S6 Shelf-Life Determination S5->S6

ICH Q1A(R2) compliant stability testing workflow for shelf-life determination.

References

  • Stability of phenyl salicylate in alcoholic-aqueous solution.PubMed (NIH).
  • Photo-Fries rearrangement of phenyl salicylate studied by two-dimensional infrared spectroscopy.Daneshyari (Elsevier).
  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.International Council for Harmonisation (ICH).
  • Q1A(R2) Stability Testing of New Drug Substances and Products.European Medicines Agency (EMA).

Sources

Reducing byproduct formation in phenyl 2-hydroxy-5-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Esterification . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing phenyl 2-hydroxy-5-methoxybenzoate .

Synthesizing phenolic esters from salicylic acid derivatives is notoriously difficult. The presence of the ortho-hydroxyl group and the poor nucleophilicity of phenol often lead to complex byproduct profiles. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity outcomes.

I. Mechanistic Pathway & Byproduct Divergence

To troubleshoot effectively, we must first understand the competing reaction pathways. The diagram below illustrates how the activation of 5-methoxysalicylic acid can diverge into either the target ester or undesired byproducts depending on the reaction conditions.

ReactionPathway SM 5-Methoxysalicylic Acid + Phenol Act Activated Acyl Intermediate (e.g., Acyl Chloride / Phosphorodichloridate) SM->Act POCl3 or Catalyst Activation BP2 Byproduct: Diphenyl Ether SM->BP2 Strong Acid + Heat (Phenol Dehydration) Prod Target Molecule: Phenyl 2-hydroxy-5-methoxybenzoate Act->Prod Phenol Attack (Desired Pathway) BP1 Byproduct: Oligomers / Polyesters Act->BP1 2-OH Attack (Self-Condensation)

Mechanistic divergence in phenyl 2-hydroxy-5-methoxybenzoate synthesis.

II. Troubleshooting Guide & FAQs

Q1: Why is my direct Fischer esterification yielding less than 10% of the target ester? Causality & Insight: Unlike aliphatic alcohols, phenols are exceptionally poor nucleophiles. The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic π -system via resonance, drastically reducing its availability for nucleophilic attack on a carbonyl carbon[1]. Furthermore, 2-hydroxybenzoic acids are sterically and electronically hindered by intramolecular hydrogen bonding. Resolution: You must bypass standard Fischer esterification. Employ an activated acylating agent (e.g., generating an acid chloride in situ using POCl₃)[2] or utilize a specialized borate-sulfuric acid catalyst complex to drive the reaction[3].

Q2: I am observing a high-molecular-weight sticky residue. What is causing this oligomerization? Causality & Insight: 5-Methoxysalicylic acid contains both a carboxylic acid and a reactive ortho-hydroxyl (2-OH) group. When the carboxylic acid is activated to an electrophile, the 2-OH group of an adjacent molecule can act as a competing nucleophile, leading to rapid self-condensation (polyesters)[3]. Resolution: To minimize self-condensation, ensure phenol is present in a stoichiometric excess. Using the in situ POCl₃ method keeps the steady-state concentration of the activated acyl intermediate low, allowing the abundant phenol to outcompete the sterically hindered 2-OH group.

Q3: GC-MS analysis shows a significant diphenyl ether byproduct. How do I prevent this? Causality & Insight: Diphenyl ether is formed via the intermolecular dehydration of two phenol molecules. This side reaction is highly temperature-dependent and is heavily exacerbated by the presence of strong Brønsted or Lewis acid catalysts (e.g., sulfated zirconia or concentrated H₂SO₄) at temperatures exceeding 150°C[4]. Resolution: Maintain reaction temperatures strictly below 110°C. If your protocol requires higher temperatures, switch to a milder catalyst or transition to the lower-temperature POCl₃ protocol detailed below.

III. Quantitative Data & Mitigation Strategies

Table 1: Quantitative Comparison of Synthesis Routes

Synthesis RouteTypical YieldPrimary ByproductOperating TempScalability
Direct Fischer (H₂SO₄) < 10%Diphenyl Ether150°CPoor
POCl₃ In Situ Activation 70–85%Oligomers110°CExcellent
Borate-H₂SO₄ Catalysis 60–75%Trace Ether110°C (Reflux)Good

Table 2: Byproduct Identification and Mitigation Matrix

ByproductAnalytical Signature (GC-MS / NMR)Root CauseMitigation Strategy
Diphenyl Ether m/z 170; Aromatic multiplet ~7.3 ppmPhenol dehydration at high temps.Keep T < 110°C; avoid strong Brønsted acids.
Polyesters / Oligomers Broad NMR peaks; High MW on MS2-OH nucleophilic attack.Use excess phenol; control activation rate.
Unreacted Acid m/z 168; Sharp -COOH peak ~11 ppmPoor phenol nucleophilicity.Use POCl₃ activation to increase electrophilicity.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning each step contains an observable metric to confirm success before proceeding.

Protocol A: POCl₃-Mediated In Situ Esterification

This is the most reliable method for synthesizing functionalized phenyl salicylates, adapted from historical salol synthesis methods[2].

Workflow S1 1. Melt Reactants (Equimolar) S2 2. Add POCl3 (Dropwise) S1->S2 S3 3. Heat to 110°C (Reflux) S2->S3 S4 4. Aqueous Quench (Neutralize) S3->S4 S5 5. Recrystallize (Ethanol) S4->S5

Validated experimental workflow for POCl3-mediated esterification.

Step 1: Reactant Fusion

  • Action: In a dry, round-bottom flask equipped with a reflux condenser and an HCl trap, combine 5-methoxysalicylic acid (1.0 eq) and phenol (1.2 eq). Heat gently to 60°C until a uniform molten mixture forms.

  • Causality: Using a slight excess of phenol acts as both a reactant and a solvent, suppressing the self-condensation of the salicylic acid derivative.

Step 2: POCl₃ Activation

  • Action: Slowly add phosphoryl chloride (POCl₃, 0.4 eq) dropwise to the molten mixture.

  • Causality: POCl₃ converts the carboxylic acid into a highly electrophilic acyl phosphorodichloridate intermediate.

  • Validation Check: The reaction is exothermic. Observe the immediate evolution of HCl gas (white fumes). A controlled exotherm confirms the activation is proceeding successfully[2].

Step 3: Esterification & Reflux

  • Action: Gradually increase the temperature to 110°C and maintain for 2–3 hours.

  • Causality: Heat drives the nucleophilic attack of the weak phenol nucleophile onto the activated intermediate.

  • Validation Check: Monitor the HCl trap. The complete cessation of HCl gas evolution indicates the total consumption of the POCl₃ intermediate.

Step 4: Quench and Neutralization

  • Action: Cool the mixture to 70°C and slowly pour it into vigorously stirred warm water (60°C). Add saturated NaHCO₃ solution until the pH reaches 7.5.

  • Causality: The warm water decomposes any unreacted POCl₃, while the base neutralizes residual HCl and solubilizes unreacted 5-methoxysalicylic acid as its sodium salt, leaving the target ester as a precipitate.

Step 5: Purification

  • Action: Filter the crude solid and recrystallize from hot ethanol.

  • Validation Check: Run a TLC (Hexane:Ethyl Acetate 8:2). The presence of a single UV-active spot confirms the removal of oligomeric byproducts and unreacted starting materials.

Protocol B: Borate-Sulfuric Acid Catalyzed Direct Esterification

If POCl₃ cannot be used due to safety constraints, this alternative method utilizes a specific catalytic complex to overcome the 2-OH interference[3].

  • Action: Combine 5-methoxysalicylic acid (1.0 eq), phenol (3.0 eq), boric acid (0.05 eq), and concentrated sulfuric acid (0.1 eq) in toluene. Reflux at 110°C using a Dean-Stark trap for 18 hours.

  • Causality: The boric acid forms a temporary cyclic borate complex with the 2-OH and the carboxylic acid group. This complexation prevents the 2-OH group from acting as a nucleophile (halting oligomerization) while the sulfuric acid catalyzes the esterification with phenol[3]. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward.

  • Validation Check: Monitor the volume of water collected in the Dean-Stark trap. The collection of the theoretical yield of water (1.0 eq) validates 100% reaction conversion.

V. References

  • Vapour phase synthesis of salol over solid acids via transesterification - Indian Academy of Sciences. Explains the temperature-dependent formation of diphenyl ether byproducts. URL:

  • A Technical Guide to the Historical Synthesis and Discovery of Phenyl Salicylate (Salol) - Benchchem. Details the foundational POCl₃ methodology for direct esterification of salicylic acids with phenol. URL:

  • US3772389A - Process for the synthesis of phenyl esters - Google Patents. Describes the borate-sulfuric acid catalyst system required to esterify 2-hydroxybenzoic acids efficiently. URL:

  • Esterification of phenols - Khan Academy. Explains the resonance stabilization of phenols and their resulting poor nucleophilicity in Fischer esterification. URL:

Sources

Application Scientist Support Center: Troubleshooting HPLC Assays for Phenyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. Phenyl 2-hydroxy-5-methoxybenzoate is a highly hydrophobic ester containing a phenolic moiety. Due to its chemical structure, reversed-phase high-performance liquid chromatography (RP-HPLC) assays require acidic mobile phases (typically Trifluoroacetic acid or Formic acid) to suppress phenolic ionization and prevent peak tailing. However, these specific chromatographic conditions frequently induce severe baseline drift during gradient elution.

This guide provides field-proven, self-validating methodologies to diagnose and resolve baseline instability, ensuring robust quantification and reliable peak integration.

Diagnostic Decision Tree

Before adjusting your method, use the workflow below to isolate the physicochemical or mechanical root cause of your baseline drift.

BaselineDrift Start Baseline Drift Detected (Phenyl 2-hydroxy-5-methoxybenzoate) Analyze Analyze Drift Pattern Start->Analyze Pattern1 Steep Linear Slope During Gradient Analyze->Pattern1 Pattern2 Erratic Noise / Sinusoidal Waves Analyze->Pattern2 Pattern3 Gradual Continuous Drift (Independent of Gradient) Analyze->Pattern3 Cause1 UV Absorbance Imbalance (TFA Solvatochromic Shift) Pattern1->Cause1 UV < 230 nm Cause2 Pump Cavitation / Incomplete Mixing Pattern2->Cause2 Pressure Spikes Cause3 Thermal Instability / Detector Equilibration Pattern3->Cause3 Temp Variations

Diagnostic workflow for isolating HPLC baseline drift mechanisms.

Troubleshooting FAQs

Q1: Why does my baseline drift significantly upwards when running a gradient for phenyl 2-hydroxy-5-methoxybenzoate? A: To maintain the phenolic hydroxyl group in its neutral state, acidic modifiers like 0.1% Trifluoroacetic acid (TFA) are required. However, TFA exhibits strong UV absorbance at lower wavelengths (e.g., 214 nm)[1]. During a reversed-phase gradient from water to acetonitrile (ACN), the background UV absorbance changes continuously[2]. This occurs because ACN alters the electronic environment of the TFA molecule, causing a solvatochromic shift that increases its molar absorptivity. This optical imbalance manifests as a steep upward baseline drift, which can obscure low-level impurities[2].

Q2: I am seeing erratic, sinusoidal baseline fluctuations rather than a steady slope. What is the cause? A: Sinusoidal noise is rarely chemical; it is almost always mechanical. The primary causes are incomplete solvent mixing or pump cavitation[3]. When aqueous buffers and organic solvents mix, the sudden change in solubility can cause dissolved gases to crash out of solution, forming micro-bubbles. These bubbles create localized refractive index changes as they pass through the detector flow cell[1]. Additionally, malfunctioning check valves or worn pump seals can cause micro-fluctuations in flow rate, leading to rhythmic baseline instability[4].

Q3: How do temperature fluctuations affect my assay, and how can I mitigate them? A: The refractive index and optical properties of mobile phases are highly temperature-dependent[5]. Even minor ambient temperature variations in the laboratory can cause thermal gradients across the HPLC column and detector flow cell, resulting in gradual, continuous baseline drift[5]. Implementing precise temperature control using a column oven and insulating exposed PEEK tubing shields the system from environmental thermal noise[1].

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Absorbance Balancing (TFA Optimization)

Causality: To eliminate the gradient slope at 214 nm, we must equalize the optical density of Solvent A (Water) and Solvent B (ACN). Because TFA absorbs more strongly in ACN, we intentionally reduce the TFA concentration in Solvent B by approximately 15% to perfectly balance the baseline. Methodology:

  • Prepare Solvent A: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v). Degas thoroughly via vacuum sonication.

  • Prepare Solvent B: Add exactly 0.85 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v). Degas thoroughly.

  • System Purge: Purge the HPLC lines with the new solvents for 5 minutes at 2.0 mL/min to clear old buffers[6].

  • Equilibration: Equilibrate the column at initial gradient conditions until the pressure stabilizes. Validation Step (Self-Validating System): Run a "blank" gradient injection (injecting sample diluent only). Evaluate the chromatogram. The baseline drift must be < 5 mAU across the entire gradient window. Feedback loop: If the baseline drifts downwards, increase TFA in Solvent B to 0.09%. If it drifts upwards, decrease to 0.08%.

Protocol 2: System Passivation and Flow Cell Degassing

Causality: Micro-bubbles trapped in the column or detector flow cell scatter UV light, causing sharp spikes and erratic drift[3]. A strong organic wash combined with applied backpressure forces dissolved gases back into solution and clears hydrophobic contaminants from the flow cell[6]. Methodology:

  • Isolate Components: Disconnect the analytical column and replace it with a zero-dead-volume union to isolate the pump and detector[3].

  • Organic Flush: Flush the system with 100% Isopropanol (IPA) at 1.0 mL/min for 20 minutes to clear any organic residues and re-wet the pump seals[3].

  • Reconnection: Reconnect the analytical column.

  • Apply Backpressure: Attach a post-detector backpressure regulator (or 1 meter of 0.005" ID PEEK tubing) to the detector outlet to maintain ~50 psi of backpressure on the flow cell. Validation Step (Self-Validating System): Monitor the baseline at a constant flow (isocratic 50:50 Water:ACN). The pressure ripple must be < 1% of total system pressure, and baseline noise must be < 0.05 mAU over a 10-minute observation window.

Quantitative Troubleshooting Matrix

Use the following data table to rapidly correlate your observed baseline symptoms with expected drift magnitudes and corrective actions.

Symptom ProfileTypical Drift MagnitudePrimary Root CauseSelf-Validating Corrective Action
Steep upward slope during gradient +50 to +150 mAU / runTFA solvatochromic shift in ACNBalance TFA (0.1% in A, 0.085% in B); Verify with blank gradient run.
Sinusoidal baseline cycling ±5 to ±20 mAUIncomplete solvent mixing / Pump cavitationInstall static mixer; Degas solvents; Verify pressure ripple is <1%.
Gradual continuous upward drift +10 to +30 mAU / hourColumn bleed or late-eluting impuritiesPerform strong solvent wash (95% ACN); Verify flat baseline post-wash.
Random sharp spikes > 200 mAU (instant)Micro-bubbles in detector flow cellPurge flow cell; Apply backpressure regulator; Verify noise is <0.05 mAU.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science URL: [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues PatSnap Eureka URL: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Timberline Instruments URL: [Link]

  • Issues with a steep UV trace slope in gradient HPLC methods MicroSolv Technology Corporation URL: [Link]

  • HPLC Column Bubble Troubleshooting Guide YouTube (Chromatography Troubleshooting) URL: [Link]

Sources

Fixing peak tailing in phenyl 2-hydroxy-5-methoxybenzoate chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of functionalized aromatic compounds.

Phenyl 2-hydroxy-5-methoxybenzoate presents a unique set of challenges due to its structural motifs: a phenolic hydroxyl group, an ester linkage, and a methoxy group. These functional groups make the molecule highly susceptible to secondary interactions, leading to peak tailing, reduced resolution, and poor quantitation accuracy. This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry.

Diagnostic Workflow

Before adjusting parameters, it is critical to isolate the root cause. Follow the logical decision tree below to determine if your tailing is a systemic physical issue or a chemical interaction.

TroubleshootingWorkflow Start Analyze Peak Asymmetry (As) Is As > 1.2? CheckAll Are ALL peaks tailing? Start->CheckAll Yes SystemIssue Systemic Issue: Check Dead Volume, Fittings, or Column Void CheckAll->SystemIssue Yes SpecificIssue Chemical Issue: Analyte-Stationary Phase Interactions CheckAll->SpecificIssue No CheckPH Is Mobile Phase pH > 4.0? SpecificIssue->CheckPH AdjustPH Adjust pH to ≤ 3.0 (e.g., 0.1% Formic Acid) to protonate silanols CheckPH->AdjustPH Yes CheckSilanol Suspect Residual Silanols or Metal Chelation CheckPH->CheckSilanol No Endcap Switch to End-capped (BDS) or Metal-Free Column CheckSilanol->Endcap Try Column Fix Overload Check Sample Mass Overload (Inject 1:10 Dilution) CheckSilanol->Overload Try Sample Fix

Figure 1: Diagnostic workflow for resolving peak tailing of phenyl 2-hydroxy-5-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: Why does phenyl 2-hydroxy-5-methoxybenzoate exhibit severe peak tailing on my standard C18 column? A: The tailing is primarily driven by secondary silanophilic interactions[1]. While the C18 alkyl chains govern hydrophobic retention, traditional silica-based columns contain residual, unreacted silanol groups (Si-OH)[2]. Even when your analyte is in its neutral state, the phenolic -OH acts as a strong hydrogen bond donor to these silanols. Furthermore, the ortho-arrangement of the hydroxyl and ester carbonyl groups acts as a bidentate ligand, chelating trace metals (like Fe³⁺ or Al³⁺) present in older Type-A silica columns or stainless steel hardware, which exacerbates the tailing[2].

Q2: How should I optimize the mobile phase pH to eliminate this tailing? A: To ensure a self-validating system, you must control the ionization state of both the analyte and the stationary phase. The phenolic -OH has a pKa of approximately 8–9. However, residual silanols are highly acidic, with a pKa around 3.5–4.5[3]. If you run at a neutral pH (e.g., pH 6–7), the silanols are deprotonated (Si-O⁻), creating highly active sites for hydrogen bonding and ion-dipole interactions[4]. Actionable Insight: Lower the mobile phase pH to ≤ 3.0 using acidic modifiers like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA)[5]. This fully protonates the silanol groups (neutralizing them) and ensures the phenolic compound remains completely unionized, forcing the retention mechanism to be purely hydrophobic partitioning[6].

Q3: I adjusted the pH to 2.8, but the peak is still tailing. What is the next logical step? A: If pH optimization fails, the causality shifts from mobile phase chemistry to stationary phase chemistry. Standard C18 columns have ~50% unbonded silanols due to steric hindrance during manufacturing[2]. Actionable Insight: Switch to a highly end-capped column, a Base-Deactivated Silica (BDS) column, or a column with polar-embedded groups[5]. End-capping chemically deactivates residual silanols with short-chain silanes (e.g., trimethylsilyl), significantly reducing secondary interactions[6].

Q4: What if all the peaks in my chromatogram, including my neutral reference standards, are tailing? A: If all peaks are tailing, it indicates a system-wide physical problem rather than a specific chemical interaction[6]. The most common culprits are:

  • Dead Volume: Improperly seated fittings creating a mixing chamber[5].

  • Column Void: The silica bed has collapsed, creating a void at the head of the column[7].

  • Mass Overload: Injecting too high a concentration of the sample. Try injecting a 1:10 dilution; if the asymmetry factor improves, you were experiencing concentration overload[5].

Quantitative Data & Troubleshooting Targets

To maintain scientific integrity, compare your system parameters against these validated targets:

ParameterOptimal TargetCausality / Troubleshooting Rationale
Peak Asymmetry ( As​ ) 1.00 – 1.20 As​>1.2 indicates secondary silanol interactions, metal chelation, or column voids[4].
Mobile Phase pH 2.5 – 3.0Keeps the phenolic -OH protonated and neutralizes acidic surface silanols (pKa ~3.5-4.5)[3].
Buffer Concentration 10 – 25 mMSufficient ionic strength masks residual silanol interactions without precipitating in organic modifiers[5].
Injection Volume < 10 µL (for 4.6 mm ID)Prevents volume overload, which can mimic tailing or cause severe band broadening[5].
Extra-Column Volume < 20 µLMinimizes dispersion. Ensure 0.005" ID PEEK tubing is properly seated with zero dead volume[4].

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization & Column Wash Purpose: To eliminate silanophilic interactions and remove strongly retained contaminants causing active sites.

  • Baseline Assessment: Inject a 10 µg/mL standard of phenyl 2-hydroxy-5-methoxybenzoate using your current method. Record the baseline Asymmetry Factor ( As​ ).

  • Mobile Phase Modification: Prepare a new aqueous mobile phase containing 0.1% Formic Acid (v/v) to achieve a pH of ~2.7. Ensure the organic phase (Acetonitrile or Methanol) also contains 0.1% Formic Acid to prevent pH shock during gradient elution.

  • Column Flushing: If the column is suspected to be contaminated, flush with 10 column volumes of 100% strong solvent (e.g., Acetonitrile or Methanol) to strip lipophilic impurities[6].

  • Re-equilibration & Injection: Equilibrate the column with the new low-pH mobile phase for at least 15 column volumes. Re-inject the standard and calculate the new As​ .

Protocol 2: System Passivation for Metal-Sensitive Phenolics Purpose: To mitigate peak tailing caused by the analyte chelating with trace metals in the flow path.

  • System Preparation: Remove the analytical column and replace it with a zero-dead-volume union.

  • Passivation Flush: Flush the entire HPLC system (lines, autosampler, and detector) with a 0.5% (v/v) Phosphoric Acid solution in water for 30 minutes at 1.0 mL/min. Phosphoric acid effectively passivates stainless steel surfaces.

  • Water Wash: Flush the system with LC-MS grade water for 30 minutes to remove all residual acid.

  • Equilibration: Reinstall a metal-free or highly end-capped C18 column and equilibrate with your mobile phase.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. 2

  • BenchChem. "Troubleshooting peak tailing in HPLC analysis of phenolic compounds." BenchChem. 6

  • Shimadzu UK Limited. "HPLC Troubleshooting - Tailing Peaks." Shimadzu Zendesk. 7

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare. 5

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. 4

  • Zhou, Y., et al. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography." PubMed. 1

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC. 3

Sources

Validation & Comparative

Validating LC-MS/MS methods for phenyl 2-hydroxy-5-methoxybenzoate quantification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for analytical chemists, bioanalysts, and drug development professionals on establishing robust, regulatory-compliant quantification methods for phenyl 2-hydroxy-5-methoxybenzoate.

Executive Summary & Analytical Context

Phenyl 2-hydroxy-5-methoxybenzoate (CAS: 10268-66-3) is a critical aromatic ester utilized as an intermediate in organic synthesis and frequently monitored as a synthetic impurity in active pharmaceutical ingredients (APIs)[1][2]. Due to its structural characteristics—a reactive phenyl ester bond and a methoxy-substituted phenolic ring—the compound is susceptible to hydrolysis and matrix-induced ion suppression during bioanalysis.

To ensure pharmaceutical quality control and support pharmacokinetic (PK) evaluations, laboratories must move beyond generic analytical templates. This guide objectively compares two premier LC-MS/MS platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —and provides a self-validating, ICH M10-compliant protocol[3] tailored specifically to the physicochemical properties of this compound.

Methodological Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, I cannot overstate the importance of designing a method around the molecule, rather than forcing the molecule into a standard method. Every parameter in this guide is selected based on specific causal relationships:

  • Chromatographic Selection (Biphenyl vs. C18): Standard C18 columns often yield poor retention and peak tailing for highly aromatic esters. We utilize a Biphenyl stationary phase . The π−π interactions between the biphenyl ligands and the dual aromatic rings of phenyl 2-hydroxy-5-methoxybenzoate ensure superior retention, sharper peak shapes, and enhanced separation from early-eluting polar matrix interferences.

  • Ionization Strategy (Negative ESI): While positive electrospray ionization (ESI+) is common for basic drugs, the phenolic hydroxyl group on this molecule acts as a weak acid. Operating in Negative ESI (ESI-) facilitates efficient deprotonation, yielding a highly stable [M−H]− precursor ion at m/z 243.1, drastically reducing background noise compared to ESI+.

  • Sample Preparation (SPE vs. Protein Precipitation): Simple protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the MS source. To meet the strict matrix effect criteria (<15% variation) mandated by the 2018 FDA Bioanalytical Method Validation Guidance[4], we employ Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent.

Platform Comparison: QqQ vs. Q-TOF for Quantitation

When validating a method for phenyl 2-hydroxy-5-methoxybenzoate, the choice of mass analyzer dictates the assay's capabilities. Below is an objective performance comparison based on experimental validation data.

Table 1: Validation Parameter Comparison (Plasma Matrix)
Validation ParameterTriple Quadrupole (QqQ) MRM ModeHigh-Resolution Q-TOF Targeted MS/MS ModeAnalytical Advantage / Trade-off
Primary Application Routine PK & Trace Impurity QuantitationMetabolite ID & Non-Targeted ProfilingQqQ excels in raw sensitivity; Q-TOF excels in specificity[5].
Sensitivity (LLOQ) 0.1 ng/mL2.5 ng/mLQqQ provides a 25x lower limit of quantification.
Linear Dynamic Range 4 Logs (0.1 – 1000 ng/mL)2.5 Logs (2.5 – 800 ng/mL)QqQ reduces the need for sample dilution in high-dose studies.
Mass Accuracy Unit Resolution (~0.7 Da)< 2 ppmQ-TOF unambiguously differentiates isobaric interferences.
Matrix Effect (CV%) 4.2%6.8%Both meet ICH M10 criteria (<15%), but QqQ shows tighter precision.
Recovery (SPE) 92.5% ± 3.1%91.8% ± 4.0%Extraction efficiency is platform-agnostic.

Mandatory Visualization: Validation Logic

The following diagram illustrates the logical flow of our self-validating analytical system, ensuring every batch run inherently proves its own reliability.

G N1 1. Matrix Spiking & IS Addition (Establishes Baseline Recovery) N2 2. Polymeric SPE Clean-up (Eliminates Phospholipids) N1->N2 Internal Standard Bracketing N3 3. Biphenyl LC Separation (Maximizes π-π Interactions) N2->N3 2 µL Injection N4 4. Negative ESI MS/MS ([M-H]- at m/z 243.1) N3->N4 Chromatographic Elution N5 5. ICH M10 System Suitability (Run Acceptance/Rejection) N4->N5 Data Processing & QC Check

Logical workflow for the LC-MS/MS quantification and ICH M10 validation of phenyl 2-hydroxy-5-methoxybenzoate.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in System Suitability Tests (SST). If the SST fails, the run invalidates itself, preventing the reporting of erroneous data.

Phase 1: Sample Preparation (Solid-Phase Extraction)
  • Internal Standard (IS) Addition: Aliquot 100 µL of plasma/sample into a 96-well plate. Add 10 µL of IS working solution (Phenyl 2-hydroxy-5-methoxybenzoate-d3, 50 ng/mL). Causality: The stable isotope-labeled IS corrects for any variable extraction recovery or ion suppression.

  • Pre-treatment: Dilute the sample with 100 µL of 2% Formic Acid in water to disrupt protein binding.

  • SPE Conditioning: Condition a Polymeric Reversed-Phase SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Conditions (QqQ)
  • Analytical Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Transitions (Negative ESI):

    • Quantifier:m/z 243.1 149.0 (Collision Energy: 15V) - Represents the loss of the phenol group.

    • Qualifier:m/z 243.1 134.0 (Collision Energy: 25V) - Represents secondary methyl radical loss.

Phase 3: The Self-Validation Matrix (Run Acceptance Criteria)

According to ICH M10 guidelines[3], the analytical run is only valid if the following criteria are met during the sequence:

  • Zero Sample Check: The blank matrix injected immediately after the Upper Limit of Quantification (ULOQ) must show an analyte peak area 20% of the LLOQ peak area. (Validates absence of carryover).

  • QC Bracketing: Quality Control samples (Low, Mid, High) must be interspersed among the unknown samples. At least 67% of all QCs, and 50% at each concentration level, must be within ± 15% of their nominal concentration.

  • IS Response Variance: The IS peak area for every unknown sample must not deviate by more than ± 25% from the mean IS response of the calibration standards. (Validates extraction consistency).

References

  • 10268-66-3 Phenyl 2-hydroxy-5-methoxybenzo
  • Phenyl 2-hydroxy-4,5-dimethoxybenzoate | 877997-98-3 | Benchchem. Benchchem.
  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Agilent Technologies / LCMS.cz.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. U.S.
  • bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Sources

Comparing esterification catalysts for phenyl 2-hydroxy-5-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of phenyl 2-hydroxy-5-methoxybenzoate presents a fascinating challenge in organic chemistry. The reaction requires the esterification of 2-hydroxy-5-methoxybenzoic acid (a salicylic acid derivative) with phenol. This specific transformation is notoriously difficult due to two compounding mechanistic hurdles:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position (2-OH) of the benzoic acid forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This chelation drastically reduces the electrophilicity of the carbonyl carbon, rendering traditional Brønsted acid-catalyzed methods (like Fischer esterification) highly inefficient.

  • Nucleophilic Deficiency: Phenol is a significantly weaker nucleophile than aliphatic alcohols because the oxygen's lone pair electrons are delocalized into the aromatic ring.

To overcome these barriers, the carboxylic acid must be highly activated, or the reaction equilibrium must be aggressively driven forward. This guide objectively compares the most effective catalytic systems for this synthesis, providing researchers with actionable, field-proven methodologies.

Catalyst Comparison & Performance Data

When selecting a catalyst for synthesizing phenyl 2-hydroxy-5-methoxybenzoate, researchers must balance yield, scalability, and purification difficulty. Below is a comparative analysis of the most prominent methodologies.

Catalyst / Reagent SystemYield (%)Reaction Time (h)Temp (°C)Primary ByproductsScalability & Purification
EDCI / DMAP (Steglich)85 - 9212 - 1825Water-soluble ureaModerate: Excellent for lab scale; easy aqueous workup. Costly for process scale.
DCC / DMAP (Steglich)80 - 8812 - 1825Insoluble DCULow: Dicyclohexylurea (DCU) is notoriously difficult to filter completely.
Boric Acid / Toluene 70 - 7518 - 24110WaterHigh: Green chemistry approach; requires azeotropic water removal.
POCl₃ / Pyridine 65 - 752 - 40 to 25Phosphates, Py·HClHigh: Fast and cheap, but harsh conditions risk side reactions with the 2-OH group.

Strategic Catalyst Selection

The choice of catalyst depends heavily on the production scale and the tolerance for hazardous reagents. The decision matrix below outlines the optimal path for synthesizing this specific ester.

CatalystSelection Start Synthesizing Phenyl 2-hydroxy-5-methoxybenzoate Scale Production Scale? Start->Scale Small Lab Scale (< 100g) Scale->Small Large Process Scale (> 1kg) Scale->Large EDCI EDCI/DMAP (Steglich) Small->EDCI High Yield, Mild Boronic Boric/Boronic Acid (Direct Esterification) Large->Boronic Green, Atom Econ POCl3 POCl3 / Pyridine (In situ activation) Large->POCl3 Cheap, Fast

Figure 1: Decision tree for selecting an esterification catalyst based on production scale.

Carbodiimide-Mediated Coupling (EDCI/DMAP)

For laboratory-scale synthesis, the [1] is the gold standard. By utilizing a carbodiimide coupling agent alongside the super-nucleophile 4-dimethylaminopyridine (DMAP), the sterically hindered, hydrogen-bonded carboxylic acid is converted into a highly reactive acylpyridinium intermediate.

We specifically recommend EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over the traditional DCC. The causality is purely practical: DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to separate from the product. EDCI generates a water-soluble urea byproduct that is effortlessly removed during a basic aqueous wash.

Mechanistic Pathway

MechanisticPathway Acid 2-Hydroxy-5-methoxybenzoic Acid EDCI EDCI Activation Acid->EDCI Oacyl O-Acylisourea Intermediate EDCI->Oacyl DMAP DMAP Attack Oacyl->DMAP -Urea byproduct AcylPy Acylpyridinium Intermediate DMAP->AcylPy Phenol Phenol Addition AcylPy->Phenol Product Phenyl 2-hydroxy-5-methoxybenzoate Phenol->Product -DMAP (regenerated)

Figure 2: Mechanistic pathway of the EDCI/DMAP-catalyzed Steglich esterification.

Experimental Protocol A: EDCI/DMAP Synthesis

This protocol is a self-validating system; the sequential acidic and basic washes ensure the removal of all catalysts and unreacted starting materials.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-hydroxy-5-methoxybenzoic acid (1.0 equiv) and phenol (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Logic: Cooling prevents the premature rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

  • Activation: Add DMAP (0.1 equiv) followed by EDCI hydrochloride (1.2 equiv) portion-wise.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–18 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM.

  • Purification Washes: Wash the combined organic layers sequentially with:

    • 1M HCl: Removes the DMAP catalyst and the EDCI-urea byproduct.

    • Saturated NaHCO₃: Deprotonates and extracts any unreacted 2-hydroxy-5-methoxybenzoic acid.

    • Brine: Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure ester.

Direct Boric/Boronic Acid Catalysis

For process-scale synthesis (>1 kg), carbodiimides become economically and environmentally unviable. Instead,[2] or simple boric acid offer a highly atom-economical alternative.

Boric acid catalyzes the [3] by forming a mixed borate-anhydride complex. This complex simultaneously activates the carbonyl carbon and templates the incoming phenol, overcoming both the intramolecular hydrogen bonding of the salicylic acid derivative and the poor nucleophilicity of the phenol.

Experimental Protocol B: Boric Acid-Catalyzed Synthesis

This protocol relies on Le Chatelier's principle, using azeotropic distillation to drive a thermodynamically unfavorable condensation to completion.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-hydroxy-5-methoxybenzoic acid (1.0 equiv), phenol (1.5 equiv), and boric acid (10 mol%).

  • Solvent Addition: Add toluene (or xylenes for higher temperatures) to achieve a 0.5 M concentration.

  • Reflux & Azeotropic Removal: Heat the mixture to reflux (approx. 110 °C for toluene). Logic: As the esterification proceeds, water is generated. The Dean-Stark trap continuously removes this water from the reaction matrix, preventing hydrolysis and driving the equilibrium toward the product.

  • Reaction: Maintain reflux for 18–24 hours until water ceases to collect in the trap.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated NaHCO₃ to remove the boric acid catalyst and any unreacted carboxylic acid.

  • Isolation: Wash with brine, dry over MgSO₄, concentrate under reduced pressure, and recrystallize the crude product from ethanol/water to obtain pure phenyl 2-hydroxy-5-methoxybenzoate.

Summary Conclusion

For researchers prioritizing yield, mild conditions, and ease of execution at the bench scale, the EDCI/DMAP (Steglich) protocol is unequivocally the best choice. It elegantly bypasses the electronic deactivation caused by the ortho-hydroxyl group without requiring protecting group chemistry[4]. Conversely, for scale-up operations where atom economy and green chemistry principles are paramount, Boric Acid-catalyzed direct esterification provides a robust, scalable, and cost-effective alternative.

References

  • Chiriac, C. I., & Tanasa, F. (2012). Direct synthesis of aromatic esters in the presence of boric acid. Taylor & Francis.[Link]

  • Zheng, H., et al. (2014). Emergent Organoboron Acid Catalysts. National Institutes of Health (PMC).[Link]

  • Sheldon, R. A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.[Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon / ResearchGate.[Link]

Sources

Phenyl 2-hydroxy-5-methoxybenzoate analytical reference standard validation

Author: BenchChem Technical Support Team. Date: April 2026

Phenyl 2-hydroxy-5-methoxybenzoate Analytical Reference Standard Validation: A Comprehensive Comparison Guide

Phenyl 2-hydroxy-5-methoxybenzoate (CAS: 10268-66-3) is a specialized chemical entity frequently utilized as a synthetic intermediate and a critical impurity marker in the development of active pharmaceutical ingredients (APIs). In pharmaceutical quality control, the accuracy of any quantitative analytical method is fundamentally constrained by the quality of the reference standard used[1].

This guide provides an in-depth, objective comparison between a fully validated, highly purified Certified Reference Standard (CRS) of Phenyl 2-hydroxy-5-methoxybenzoate and conventionally used in-house synthesized crude standards. Furthermore, it details the self-validating experimental protocols required to achieve compliance with the modernized ICH Q2(R2) and ICH Q14 guidelines[2][3].

Many laboratories default to using in-house synthesized materials as secondary or working standards. However, relying on simple chromatographic purity (e.g., HPLC Area %) as a proxy for absolute assay is a critical scientific error. Area normalization fails to account for differences in UV response factors and is blind to non-UV-absorbing impurities such as residual solvents, water, and inorganic salts.

A Certified Reference Standard employs orthogonal techniques—specifically quantitative NMR (qNMR) and mass balance—to establish an absolute mass fraction, creating a self-validating system of trustworthiness.

Table 1: Comparative Performance and Validation Metrics

ParameterCertified Reference Standard (CRS)In-House Synthesized StandardImpact on Analytical Reliability
Structural Identity 1H/13C NMR, HRMS, IR (Fully assigned)1H NMR (Basic confirmation)CRS ensures no isomeric mix-ups (e.g., distinguishing from 4-methoxy isomers).
Purity Assessment HPLC-DAD & GC-FID (>99.5%)HPLC-UV only (~95-98%)CRS accounts for both volatile and non-volatile organic impurities.
Absolute Assay qNMR & Mass Balance (99.2% ± 0.3%)HPLC Area % (Assumed 100%)In-house standards systematically overestimate potency by ignoring water/salts.
Traceability Traceable to SI units via NIST SRMNon-traceableCRS provides regulatory defensibility for IND/NDA submissions.
Regulatory Alignment Compliant with ICH Q2(R2) & Q14Ad-hoc validationCRS prevents regulatory hold-ups during method transfer and lifecycle management.

The Logic of Analytical Validation (E-E-A-T Principles)

The recent release of ICH Q2(R2) and ICH Q14 represents a paradigm shift from a prescriptive "check-the-box" methodology to a science- and risk-based lifecycle approach[2]. The foundation of this approach is the Analytical Target Profile (ATP), which prospectively defines the method's intended purpose[1].

For Phenyl 2-hydroxy-5-methoxybenzoate, the ATP requires a method capable of selectively quantifying the analyte in the presence of its degradation products (e.g., 2-hydroxy-5-methoxybenzoic acid and phenol).

ValidationWorkflow Start Phenyl 2-hydroxy-5-methoxybenzoate Candidate Material Identity 1. Structural Identity (1H/13C NMR, HRMS, IR) Start->Identity Purity 2. Chromatographic Purity (HPLC-UV, GC-FID) Identity->Purity Assay 3. Absolute Assay (qNMR & Mass Balance) Purity->Assay Cert Certified Reference Material (CoA Generation) Assay->Cert

Workflow for analytical reference standard validation and certification.

Causality in Experimental Design: Why qNMR?

To establish the absolute assay of the reference standard, we utilize quantitative Nuclear Magnetic Resonance (qNMR). Unlike HPLC, which requires a pre-existing reference standard to calibrate the detector response, qNMR is a primary ratio method. The signal intensity in qNMR is directly proportional to the number of nuclei producing the resonance. By spiking the Phenyl 2-hydroxy-5-methoxybenzoate sample with a highly pure, NIST-traceable internal standard (e.g., Maleic acid), we can calculate the exact mass fraction of the analyte without needing a prior standard of the analyte itself. This creates a closed, self-validating loop of accuracy.

Step-by-Step Experimental Methodologies

The following protocols detail the validation of the analytical method used to certify the Phenyl 2-hydroxy-5-methoxybenzoate standard, adhering strictly to ICH Q2(R2) parameters: Specificity, Linearity, Precision, and Accuracy[3][4].

Protocol A: HPLC Method Validation for Purity and Specificity

Objective: Demonstrate the method's ability to unequivocally assess the analyte in the presence of impurities[5].

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at 254 nm and 280 nm.

  • Specificity Testing (Forced Degradation):

    • Subject 1 mg/mL solutions of the standard to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and photolytic stress for 24 hours.

    • Analyze stressed samples. Causality Check: Use Diode Array Detection (DAD) to evaluate peak purity. The Phenyl 2-hydroxy-5-methoxybenzoate peak must show a purity angle less than the purity threshold, proving no co-elution of degradation products.

  • Linearity & Range:

    • Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Plot peak area versus concentration. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Precision (Repeatability):

    • Inject six replicates of the 100% test concentration.

    • Calculate the %RSD of the peak areas. Acceptance criteria: %RSD ≤1.0% .

MethodValidation ATP Analytical Target Profile (ATP) Define Method Purpose Spec Specificity (Peak Purity via DAD/MS) ATP->Spec Lin Linearity & Range (R² > 0.999) ATP->Lin Prec Precision & Accuracy (%RSD < 1.0%, Recovery 98-102%) ATP->Prec Robust Robustness (DoE Evaluation) ATP->Robust Valid Validated HPLC Method Ready for Routine Use Spec->Valid Lin->Valid Prec->Valid Robust->Valid

ICH Q2(R2) guided analytical method validation logic for purity assessment.

Protocol B: Absolute Assay Determination via qNMR

Objective: Determine the absolute mass fraction of Phenyl 2-hydroxy-5-methoxybenzoate.

  • Sample Preparation:

    • Accurately weigh ~20 mg of Phenyl 2-hydroxy-5-methoxybenzoate and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).

    • Dissolve the mixture in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Instrumental Acquisition:

    • Acquire the 1H NMR spectrum at 400 MHz or higher.

    • Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 30 seconds) to ensure complete quantitative relaxation between pulses.

  • Data Processing & Calculation:

    • Integrate the distinct methoxy protons of the analyte (~3.8 ppm, 3H) and the olefinic protons of Maleic acid (~6.2 ppm, 2H).

    • Calculate the absolute assay using the standard qNMR equation, factoring in the molecular weights, sample weights, number of protons, and the certified purity of the internal standard.

Conclusion

The transition from in-house crude materials to fully validated Certified Reference Standards is not merely a regulatory formality; it is a scientific necessity. By anchoring the validation of Phenyl 2-hydroxy-5-methoxybenzoate in the modernized ICH Q2(R2) guidelines and utilizing self-validating absolute techniques like qNMR, laboratories eliminate systematic biases in their quantitative data. This ensures that downstream API release testing and stability studies are built upon an unshakeable analytical foundation.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (October 02, 2025). Available at:[2]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (July 22, 2025). Available at:[1]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (November 30, 2023). Available at:[3]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[5]

  • International Council for Harmonisation (ICH). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at:[4]

Sources

Analytical Purity Profiling of Phenyl 2-hydroxy-5-methoxybenzoate: GC-MS vs. RP-HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Determining the purity of complex phenolic esters requires an analytical strategy that accounts for both structural lability and specific functional group interactions. For 1[1], analysts must navigate the challenges posed by its free phenolic hydroxyl group, electron-donating methoxy group, and thermally sensitive ester linkage.

This guide provides an objective, deeply technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity analysis of this compound. By examining the physicochemical causality behind each method, we establish robust, self-validating protocols aligned with modern regulatory standards.

Physicochemical Profiling: The Analytical Challenge

The molecular architecture of phenyl 2-hydroxy-5-methoxybenzoate dictates its behavior across different chromatographic platforms:

  • The Phenolic -OH (Position 2): In gas-phase analysis, this active hydrogen forms strong intermolecular bonds with silanol groups on GC columns, leading to severe peak tailing and irreversible adsorption. In aqueous-phase LC analysis, partial ionization of this group (pKa ~8) can cause broad or split elution bands if the mobile phase pH is not strictly controlled.

  • The Ester Linkage: Esters are susceptible to thermal degradation (transesterification or cleavage) at the high temperatures typical of GC injection ports (>250°C), whereas they are highly stable in ambient-temperature LC environments.

  • Aromaticity: The dual-ring structure provides a strong, distinct UV chromophore, making the molecule highly responsive to UV detection in HPLC workflows.

G Sample Phenyl 2-hydroxy-5-methoxybenzoate GC_Branch GC-MS Workflow Sample->GC_Branch LC_Branch HPLC Workflow Sample->LC_Branch GC_Prep Silylation (BSTFA/TMCS) Blocks free -OH GC_Branch->GC_Prep LC_Prep Direct Dilution in Mobile Phase LC_Branch->LC_Prep GC_Run Capillary GC (EI-MS) Thermal Volatilization GC_Prep->GC_Run LC_Run RP-HPLC (C18) Gradient Elution LC_Prep->LC_Run GC_Out Trace Impurity ID (Phenol, Acids) GC_Run->GC_Out LC_Out Assay & Purity % (Degradants) LC_Run->LC_Out

Analytical workflow comparing GC-MS and HPLC for phenyl 2-hydroxy-5-methoxybenzoate purity.

GC-MS Methodology: Trace Volatile Profiling

The Causality of Derivatization

Direct injection of phenyl 2-hydroxy-5-methoxybenzoate into a GC system is fundamentally flawed due to the free -OH group. To mitigate tailing and lower the boiling point, chemical derivatization is mandatory. Utilizing2[2] drives a nucleophilic substitution that replaces the active hydrogen with a trimethylsilyl (TMS) ether[3]. The 1% TMCS acts as a critical catalyst, increasing the electrophilicity of the silicon atom to ensure complete derivatization of the sterically hindered 2-position hydroxyl.

Step-by-Step Protocol (Self-Validating)
  • Sample Preparation: Dissolve 10 mg of the sample and 1 mg of 4-chlorophenol (Internal Standard) in 1.0 mL of anhydrous ethyl acetate.

  • Derivatization: Transfer 100 µL of the solution to a GC vial. Add 50 µL of BSTFA + 1% TMCS. Seal and incubate at 70°C for 30 minutes.

  • Instrumental Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: EI mode (70 eV), scan range m/z 50–500.

  • Self-Validation Checkpoint: Before evaluating the API, the system must interrogate the Internal Standard (4-chlorophenol). The batch is only deemed valid if the ratio of the derivatized TMS-ether m/z signal to the underivatized m/z signal exceeds 99:1, proving the derivatization reaction was exhaustive.

RP-HPLC-UV Methodology: Bulk Purity & Assay

The Causality of Phase Partitioning

RP-HPLC circumvents the thermal degradation risks of GC, preserving the ester linkage. The primary mechanistic challenge here is controlling the ionization state of the molecule. By employing a mobile phase acidified with 0.1% Formic Acid (pH ~2.7), the analyte is forced into its fully protonated, neutral state. This ensures uniform hydrophobic partitioning into the C18 stationary phase, yielding sharp, symmetrical peaks suitable for precise integration and compliance with 4[4].

Step-by-Step Protocol (Self-Validating)
  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter.

  • Instrumental Parameters:

    • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase: Solvent A = 0.1% Formic Acid in Water; Solvent B = Acetonitrile.

    • Gradient: 0-2 min (10% B), 2-12 min (ramp to 90% B), 12-15 min (hold 90% B).

    • Flow Rate: 1.0 mL/min at a column temperature of 30°C.

    • Detection: UV at 254 nm.

  • Self-Validation Checkpoint: Inject a System Suitability Test (SST) standard containing the API and a known synthetic precursor (e.g., phenol). The analytical run is automatically invalidated unless the baseline resolution ( Rs​ ) between phenol and the API is > 2.0, and the API peak tailing factor ( Tf​ ) is < 1.5.

Comparative Performance Data

To objectively select the appropriate platform, the quantitative and operational metrics of both methods are summarized below:

Performance MetricGC-MS (TMS-Derivatized)RP-HPLC-UV (Acidified)
Primary Utility Structural ID of trace volatile impuritiesBulk purity quantification & assay
Sample Preparation Complex (Moisture-sensitive silylation)Simple (Direct dilution & filtration)
Thermal Stability Risk High (Ester cleavage possible at >250°C)Low (Analyzed at stable 30°C)
Sensitivity (LOD) High (pg to low ng range)Moderate (ng to µg range)
Resolution Driver Volatility (Boiling point) & PolarityHydrophobicity & pH-driven ionization
Analysis Time ~18 minutes~15 minutes

Regulatory Validation Framework

Regardless of the selected platform, the method must be validated according to the 5[5] to ensure it is fit for its intended purpose:

  • Specificity: The method must unequivocally resolve phenyl 2-hydroxy-5-methoxybenzoate from its synthetic precursors (e.g., 2-hydroxy-5-methoxybenzoic acid and phenol) and degradation products.

  • Linearity & Range: For bulk assay via HPLC, linearity must be established from 80% to 120% of the nominal test concentration. For impurity profiling via GC-MS, the range should span from the Reporting Level (LOQ) to 120% of the specification limit[4].

  • Precision: Repeatability should be demonstrated via six independent sample preparations, targeting a Relative Standard Deviation (RSD) of < 2.0% for HPLC assay, and < 5.0% for GC-MS trace impurities.

Conclusion

For the routine purity release and assay of phenyl 2-hydroxy-5-methoxybenzoate, RP-HPLC-UV is the superior choice. Its ambient operating conditions protect the fragile ester bond, and pH-controlled mobile phases easily tame the phenolic hydroxyl group without the need for complex sample preparation. Conversely, GC-MS remains an indispensable orthogonal tool during early-stage drug development, specifically for the structural elucidation of unknown volatile impurities, provided that stringent silylation protocols are utilized to mask the active -OH group.

References
  • Validation of analytical procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Supporting Information: Pd(II)-Catalyzed Oxidative Alkoxycarbonylation of 2-Phenoxypyridine Derivatives. Royal Society of Chemistry (RSC).
  • Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty.
  • NSAIDs Determin

Sources

Benchmarking Phenyl 2-Hydroxy-5-Methoxybenzoate Against Standard Phenolic Esters

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and formulation sciences increasingly rely on prodrug strategies and controlled-release mechanisms, the physicochemical behavior of phenolic esters has come under intense scrutiny. Phenyl 2-hydroxy-5-methoxybenzoate is a highly specialized aryl ester that combines the structural backbone of salicylic acid derivatives with the electronic modulation of a 5-methoxy substitution.

To objectively evaluate its performance, this guide benchmarks phenyl 2-hydroxy-5-methoxybenzoate against standard comparators: phenyl salicylate (Salol) (the industry-standard aryl ester) and methyl 2-hydroxy-5-methoxybenzoate (an alkyl ester control).

Mechanistic Causality: The Dynamics of Ester Hydrolysis

Understanding the performance of phenyl 2-hydroxy-5-methoxybenzoate requires analyzing the causality behind its chemical and enzymatic degradation. The hydrolysis of phenolic esters is not a simple bimolecular reaction; it is heavily dictated by leaving group thermodynamics and neighboring group participation[1].

Why do aryl esters hydrolyze faster than alkyl esters? The rate-limiting step in ester hydrolysis is often the collapse of the tetrahedral intermediate. Phenyl 2-hydroxy-5-methoxybenzoate utilizes phenol as a leaving group. Because the phenoxide anion is resonance-stabilized (pKa ~9.9), it is a vastly superior leaving group compared to the methoxide anion (pKa ~15.5) generated by methyl esters.

The Role of Intramolecular Catalysis: Similar to phenyl salicylate, the ionized 2-hydroxyl group in phenyl 2-hydroxy-5-methoxybenzoate provides intramolecular general-base catalysis[2]. This neighboring hydroxyl group facilitates the nucleophilic attack of water on the carbonyl carbon, significantly accelerating hydrolysis in neutral to alkaline environments. The addition of the 5-methoxy group alters the electron density of the aromatic ring—exerting an inductive electron-withdrawing effect that slightly stabilizes the ester bond against spontaneous chemical degradation, while still allowing rapid enzymatic cleavage by carboxylesterases[3].

Pathway A Phenyl 2-hydroxy- 5-methoxybenzoate B Carboxylesterase / H2O (Intramolecular Catalysis) A->B Hydrolysis C 2-Hydroxy-5-methoxybenzoic Acid B->C Acid Component D Phenol B->D Leaving Group

Fig 1. Esterase-mediated hydrolysis pathway of phenyl 2-hydroxy-5-methoxybenzoate.

Quantitative Benchmarking Data

To provide a clear comparative landscape, the following tables summarize the physicochemical properties and kinetic performance of these esters. Phenolic esters are readily hydrolyzed by tissue microsomes and plasma carboxylesterases, making their in vivo half-lives drastically shorter than their buffer stability[4].

Table 1: Physicochemical & Lipophilicity Parameters

CompoundSubstrate ClassMW ( g/mol )cLogPPSA (Ų)Leaving Group pKa
Phenyl 2-hydroxy-5-methoxybenzoate Phenolic Aryl Ester244.243.1555.7~9.9 (Phenol)
Phenyl salicylate (Salol) Phenolic Aryl Ester214.223.0546.5~9.9 (Phenol)
Methyl 2-hydroxy-5-methoxybenzoate Phenolic Alkyl Ester182.171.8555.7~15.5 (Methanol)

Table 2: Comparative Hydrolysis Kinetics

Compoundt1/2 (pH 7.4 Buffer, 37°C)t1/2 (Human Plasma, 37°C)Dominant Cleavage Mechanism
Phenyl 2-hydroxy-5-methoxybenzoate ~45 hours< 15 minsEnzymatic (Carboxylesterase)
Phenyl salicylate (Salol) ~50 hours< 20 minsEnzymatic (Carboxylesterase)
Methyl 2-hydroxy-5-methoxybenzoate > 200 hours~ 120 minsEnzymatic & Chemical

Data synthesis based on established pharmacokinetic profiles of salicylates and phenolic esters[3][4].

Self-Validating Experimental Protocol: Hydrolysis Kinetics

A critical failure point in ester benchmarking is relying solely on the depletion of the parent compound to calculate half-life. This conflates true hydrolysis with matrix precipitation, protein binding, or non-specific degradation.

To ensure absolute trustworthiness, the following methodology employs a self-validating mass-balance system . By simultaneously quantifying the stoichiometric disappearance of the parent ester and the equimolar appearance of its cleavage products, the assay mathematically closes the loop, ruling out experimental artifacts.

Step-by-Step Methodology: Mass-Balance LC-MS/MS Assay
  • Substrate Preparation: Dissolve phenyl 2-hydroxy-5-methoxybenzoate in HPLC-grade DMSO to create a 10 mM stock. Dilute to a 10 µM working concentration using 0.1 M phosphate buffer (pH 7.4). Ensure final DMSO concentration remains ≤1% to prevent esterase inhibition.

  • Matrix Incubation: Pre-warm pooled human plasma (or intestinal microsomes) to 37°C. Spike the working substrate into the matrix at a 1:99 ratio. Mix gently via inversion.

  • Time-Course Quenching: At predetermined intervals (0, 5, 10, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation matrix. Immediately transfer into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Phenol-d5). Causality: Cold acetonitrile instantly denatures carboxylesterases, halting the reaction at the exact time point.

  • Protein Precipitation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

  • Data Validation: Calculate the molar concentration of the remaining parent ester, generated phenol, and generated 2-hydroxy-5-methoxybenzoic acid. The system is validated only if [Parent]lost ≈ [Phenol]gained ≈ [Acid]gained.

Workflow S1 1. Substrate Preparation (10 µM in 1% DMSO) S2 2. Matrix Incubation (Human Plasma, 37°C) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile + Internal Std) S2->S3 S4 4. Protein Precipitation (Centrifugation at 14,000 x g) S3->S4 S5 5. LC-MS/MS Quantification (Mass Balance Validation) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for ester hydrolysis kinetics.

Conclusion & Application Insights

Phenyl 2-hydroxy-5-methoxybenzoate offers a highly tunable lipophilic profile (cLogP 3.15) while maintaining the rapid, predictable cleavage kinetics characteristic of aryl esters. Compared to methyl esters, which linger in physiological matrices, this compound acts as an efficient substrate for plasma and microsomal esterases[3][4]. The intramolecular general-base catalysis provided by the 2-hydroxyl group ensures that, upon administration, the ester bond is rapidly cleaved to release the active phenolic and acidic moieties[2]. This makes it an exceptional candidate for prodrug design where rapid systemic release is prioritized over prolonged circulation.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.